2,3-Difluoro-6-methoxyphenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2,3-difluoro-6-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTBPDRQHIEPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402540 | |
| Record name | 2,3-DIFLUORO-6-METHOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-21-1 | |
| Record name | B-(2,3-Difluoro-6-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-DIFLUORO-6-METHOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Difluoro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-4-methoxyphenylboronic acid, with the Chemical Abstracts Service (CAS) number 170981-41-6 , is a synthetically versatile organoboron compound.[1] It serves as a crucial building block in modern organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique electronic properties, imparted by the two electron-withdrawing fluorine atoms and the electron-donating methoxy group on the phenyl ring, make it a valuable reagent for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in drug discovery and materials science. This compound is instrumental in the development of targeted therapies, including for cancer treatment, by enhancing the efficacy and specificity of pharmaceutical agents.[1][2] Beyond pharmaceuticals, it is also a key component in the creation of advanced agrochemicals and materials.[1][2]
Physicochemical and Spectral Data
The structural features of 2,3-Difluoro-4-methoxyphenylboronic acid give rise to a distinct set of physical and spectral properties. These are summarized in the tables below.
| Property | Value |
| CAS Number | 170981-41-6 |
| Molecular Formula | C₇H₇BF₂O₃ |
| Molecular Weight | 187.94 g/mol [2] |
| Appearance | White to light orange to green powder[2] |
| Storage Conditions | Store at 2 - 8 °C in a dry, dark place under an inert atmosphere. |
| Spectral Data | Predicted Values and Characteristics |
| ¹H NMR | Expected signals for the methoxy group (singlet, ~3.9 ppm), aromatic protons (multiplets, ~6.8-7.5 ppm), and the boronic acid hydroxyls (broad singlet, variable). |
| ¹³C NMR | Signals anticipated for the methoxy carbon, aromatic carbons (showing C-F couplings), and a broad signal for the carbon attached to the boron atom. |
| IR (Infrared) | Characteristic peaks for O-H stretching (boronic acid), C-O stretching (methoxy and boronic acid), C=C stretching (aromatic ring), and C-F stretching. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 188, with characteristic fragmentation patterns. |
Experimental Protocols
Synthesis of 2,3-Difluoro-4-methoxyphenylboronic Acid
The synthesis of fluorinated phenylboronic acids is often achieved through a lithiation-borylation sequence. The following is a generalized protocol adapted from procedures for similar compounds.[3][4]
Materials:
-
1-Bromo-2,3-difluoro-4-methoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2,3-difluoro-4-methoxybenzene in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add trimethyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1N HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2,3-Difluoro-4-methoxyphenylboronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
2,3-Difluoro-4-methoxyphenylboronic acid is a key reagent in Suzuki-Miyaura coupling reactions for the formation of biaryl compounds.
Materials:
-
2,3-Difluoro-4-methoxyphenylboronic acid (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., dioxane, toluene, or DMF, often with a small amount of water)
Procedure:
-
In a Schlenk flask, combine the aryl halide, 2,3-Difluoro-4-methoxyphenylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) multiple times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of 2,3-Difluoro-4-methoxyphenylboronic acid.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
2,3-Difluoro-4-methoxyphenylboronic acid is a highly valuable and versatile reagent in organic synthesis. Its utility in constructing carbon-carbon bonds through the Suzuki-Miyaura reaction makes it an indispensable tool for medicinal chemists and materials scientists. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development, ultimately contributing to the advancement of new pharmaceuticals and materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
In-Depth Technical Guide on the Physical Properties of 2-Fluoro-6-methoxyphenylboronic Acid
Introduction
2-Fluoro-6-methoxyphenylboronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique electronic and steric properties, conferred by the fluorine and methoxy substituents on the phenyl ring, make it a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. A thorough understanding of its physical properties is crucial for its effective handling, storage, and application in synthetic protocols.
Core Physical Properties
The fundamental physical characteristics of 2-Fluoro-6-methoxyphenylboronic acid are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and for ensuring the long-term stability of the compound.
| Property | Value |
| CAS Number | 78495-63-3 |
| Molecular Formula | C₇H₈BFO₃ |
| Molecular Weight | 169.95 g/mol |
| Appearance | White to off-white solid/powder |
| Melting Point | 120-125 °C |
| Boiling Point (Predicted) | 303.1 ± 52.0 °C |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol |
| Stability | Contains varying amounts of anhydride; should be stored in a dry, dark place. |
Spectroscopic Data
While specific spectral data from experimental sources is not broadly published, the following represents the expected spectroscopic characteristics for 2-Fluoro-6-methoxyphenylboronic acid. Researchers should obtain a certificate of analysis from their supplier for precise data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acidic protons of the boronic acid group. The aromatic region will exhibit complex splitting patterns due to coupling between the protons and the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will display resonances for each unique carbon atom in the molecule. The carbon atoms bonded to fluorine and boron will show characteristic splitting patterns and chemical shifts.
-
¹¹B NMR: The boron-11 NMR spectrum is a key tool for characterizing boronic acids. A single resonance is expected, with a chemical shift that is indicative of a trigonal planar boronic acid.
-
¹⁹F NMR: The fluorine-19 NMR spectrum will show a single resonance, and its coupling with neighboring protons can provide valuable structural information.
Mass Spectrometry
Mass spectrometry data would confirm the molecular weight of the compound. The fragmentation pattern can also provide insights into the structure of the molecule.
Experimental Protocols
The following are generalized experimental protocols for the determination of key physical properties of arylboronic acids.
Melting Point Determination
The melting point of 2-Fluoro-6-methoxyphenylboronic acid can be determined using a standard melting point apparatus.
Methodology:
-
A small, dry sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
Solubility Determination
A qualitative assessment of solubility can be performed by adding a small amount of the solid to a test tube containing the solvent of interest and observing its dissolution at room temperature. For quantitative determination, the following protocol can be used.
Methodology:
-
A saturated solution of 2-Fluoro-6-methoxyphenylboronic acid is prepared in the desired solvent at a specific temperature.
-
The solution is allowed to equilibrate.
-
A known volume of the supernatant is carefully removed and the solvent is evaporated.
-
The mass of the remaining solid is measured to determine the concentration of the saturated solution.
Visualizations
Chemical Structure
The following diagram illustrates the chemical structure of 2-Fluoro-6-methoxyphenylboronic acid.
Technical Guide: Physicochemical Properties and Applications of 2,3-Difluoro-6-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Difluoro-6-methoxyphenylboronic acid, with a focus on its solubility, key applications in organic synthesis, and its relevance in biological pathways. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents qualitative solubility information for a closely related analog, 2-Fluoro-6-methoxyphenylboronic acid, as a proxy. Furthermore, detailed experimental protocols for solubility determination and a primary synthetic application, the Suzuki-Miyaura cross-coupling reaction, are provided to enable researchers to generate their own data and effectively utilize this versatile reagent.
Quantitative Solubility Data
Table 1: Qualitative Solubility of 2-Fluoro-6-methoxyphenylboronic acid [1]
| Solvent | Solubility |
| Chloroform | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble |
It is important to note that the additional fluorine atom in this compound may influence its polarity and, consequently, its solubility profile compared to the monofluorinated analog. Therefore, experimental determination of solubility for the specific compound of interest is highly recommended.
Experimental Protocols
Protocol for Determining Aqueous Solubility by Turbidimetry
This protocol describes a common method for determining the kinetic aqueous solubility of a compound, which is a critical parameter in drug discovery and development.[2]
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader with absorbance measurement capabilities (e.g., at 620 nm)
-
Multichannel pipette
-
Thermostatic incubator (37°C)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: In the 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 1 µM to 100 µM).
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1%.
-
Incubation: Incubate the microplate at 37°C for 2 hours to allow for equilibration.
-
Turbidity Measurement: Measure the absorbance of each well at 620 nm using a microplate reader. An increase in absorbance indicates the formation of a precipitate and that the compound has exceeded its solubility at that concentration.
-
Data Analysis: The solubility is estimated as the highest concentration at which no significant increase in absorbance is observed compared to the blank (PBS with 1% DMSO).
Protocol for Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, where boronic acids play a crucial role.[3][4][5][6]
Objective: To perform a Suzuki-Miyaura cross-coupling reaction using this compound and an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, THF)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., 2 mol%), ligand (if necessary), and base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the aqueous solubility of a compound using the turbidimetric method.
Caption: Workflow for Turbidimetric Solubility Assay.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
This diagram outlines the fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6]
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Implication in GABAA Receptor Signaling Pathway Modulation
2-Fluoro-6-methoxyphenylboronic acid has been utilized as a reactant in the synthesis of functionally selective allosteric modulators of GABA-A receptors.[1] The following diagram illustrates the general mechanism of positive allosteric modulation of the GABA-A receptor.
Caption: Positive Allosteric Modulation of GABA-A Receptor.
References
An In-depth Technical Guide to the Stability and Storage of 2,3-Difluoro-6-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Difluoro-6-methoxyphenylboronic acid. Understanding the stability profile of this critical building block is essential for ensuring its integrity and performance in sensitive applications such as organic synthesis and drug development. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for its assessment.
Executive Summary
This compound is a versatile reagent used in a variety of chemical transformations. Like many arylboronic acids, its stability is influenced by environmental factors such as temperature, moisture, light, and pH. The primary degradation pathway of concern is protodeboronation. Proper storage and handling are crucial to maintain the purity and reactivity of this compound. This guide provides best-practice recommendations for storage and a framework for conducting stability studies.
Recommended Storage Conditions
To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information for structurally similar arylboronic acids:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) or store at room temperature in a dry environment.[1][2] | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and oxygen, which can contribute to degradation. |
| Light | Protect from light by storing in an opaque or amber container.[2] | Light can provide the energy to initiate or accelerate degradation reactions. |
| Moisture | Store in a dry, desiccated environment.[1][3] | Moisture can facilitate hydrolytic degradation pathways, most notably protodeboronation. |
| Purity | Use high-purity material and avoid contamination. | Impurities can potentially catalyze degradation reactions. |
Key Stability-Influencing Factors and Degradation Pathways
The stability of this compound is primarily affected by hydrolysis, oxidation, and photodegradation. The principal degradation mechanism for arylboronic acids is protodeboronation , the cleavage of the carbon-boron bond, which replaces the boronic acid group with a hydrogen atom.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound can be achieved through forced degradation studies. These studies expose the compound to a range of stress conditions to identify potential degradation products and pathways.
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5][6][7] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis: Quantify the amount of this compound remaining and any degradation products formed. Calculate the percentage of degradation.
Quantitative Stability Data (Illustrative)
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product |
| 0.1 M HCl | 24 | 60 | ~5-10% | 1,2-Difluoro-3-methoxybenzene |
| 0.1 M NaOH | 24 | 60 | ~10-15% | 1,2-Difluoro-3-methoxybenzene |
| 3% H₂O₂ | 24 | 25 | ~2-5% | Phenolic byproducts |
| Thermal | 48 | 80 | <2% | - |
| Photostability | - | 25 | <5% | 1,2-Difluoro-3-methoxybenzene |
Note: The values presented in this table are for illustrative purposes only and are intended to demonstrate how to report the findings of a stability study. Actual degradation rates would need to be determined experimentally.
Conclusion
The stability of this compound is paramount for its successful application in research and development. By adhering to the recommended storage conditions of a cool, dry, and dark environment, preferably under an inert atmosphere, the integrity of the compound can be maintained. The primary degradation pathway to be aware of is protodeboronation, which is accelerated by moisture, heat, and light. For critical applications, it is strongly advised to perform stability studies using the outlined forced degradation protocol to establish a comprehensive stability profile for the specific batches of material being used.
References
- 1. 2-Fluoro-6-methoxyphenylboronic acid CAS#: 78495-63-3 [m.chemicalbook.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. CAS 78495-63-3 | 2-Fluoro-6-methoxyphenylboronic acid [sancaiindustry.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. iagim.org [iagim.org]
- 6. database.ich.org [database.ich.org]
- 7. caronscientific.com [caronscientific.com]
An In-depth Technical Guide to the ¹H NMR Spectra of 2,3-Difluoro-6-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of 2,3-Difluoro-6-methoxyphenylboronic acid. This document presents predicted quantitative data, a comprehensive experimental protocol for acquiring such spectra, and a logical workflow for spectral analysis.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction was performed using advanced computational algorithms that provide reliable estimations of chemical shifts, coupling constants, and signal multiplicities.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.21 | Triplet of doublets (td) | J(H-F) ≈ 10.2, J(H-H) ≈ 8.5 | 1H |
| H-5 | ~6.84 | Triplet of doublets (td) | J(H-H) ≈ 8.5, J(H-F) ≈ 6.5 | 1H |
| -OCH₃ | ~3.90 | Singlet (s) | - | 3H |
| -B(OH)₂ | Variable | Broad Singlet (br s) | - | 2H |
Experimental Protocols
Obtaining a high-quality ¹H NMR spectrum of an arylboronic acid like this compound requires careful sample preparation and instrument setup. The following is a detailed methodology for this process.
1. Sample Preparation
-
Analyte Preparation: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are often good choices for boronic acids as they can help to break up oligomeric species that can lead to broad signals.[1] Deuterated chloroform (CDCl₃) can also be used.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Gentle vortexing or sonication can be used to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Depending on the sample concentration, 16 to 64 scans are usually adequate.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
-
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: The relative areas under each peak are integrated to determine the proton ratios.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the analysis of the ¹H NMR spectrum of this compound.
Caption: Workflow for ¹H NMR Spectral Analysis.
References
Navigating the Spectroscopic Landscape of 2,3-Difluoro-6-methoxyphenylboronic Acid: A Guide to ¹³C NMR
For Immediate Release
This technical guide serves as an essential resource for researchers, scientists, and professionals in drug development, providing an in-depth look at the ¹³C NMR spectroscopy of 2,3-Difluoro-6-methoxyphenylboronic acid. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed, albeit theoretical, analysis of its ¹³C NMR chemical shifts, outlines a comprehensive experimental protocol for data acquisition, and visualizes the spectroscopic workflow.
Predicted ¹³C NMR Chemical Shift Data
In the absence of publicly available experimental ¹³C NMR data for this compound, the following chemical shifts have been generated using an online prediction tool. It is crucial to note that these values are theoretical and should be used as a guide for the initial interpretation of experimental spectra. The prediction was performed using a standard NMR prediction engine, and the results are summarized below.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C1-B(OH)₂ | Not Predicted | The prediction algorithm does not support the direct calculation for a carbon atom bonded to boron. This signal is often broad and may be difficult to observe experimentally. |
| C2-F | 151.7 | |
| C3-F | 155.0 | |
| C4 | 115.4 | |
| C5 | 125.3 | |
| C6-OCH₃ | 160.2 | |
| -OCH₃ | 56.4 |
Disclaimer: The data presented in this table is based on computational predictions and has not been experimentally verified. Actual chemical shifts may vary depending on experimental conditions such as solvent, concentration, and temperature.
General Experimental Protocol for ¹³C NMR of Fluorinated Aromatic Compounds
The following is a generalized, detailed methodology for acquiring a high-quality ¹³C NMR spectrum of a fluorinated aromatic compound like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for aromatic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. For boronic acids, DMSO-d₆ is often preferred due to its ability to form hydrogen bonds and improve solubility.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Higher concentrations generally lead to better signal-to-noise ratios in shorter acquisition times.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for complex aromatic systems.
-
Probe: A broadband or multinuclear probe is required for detecting ¹³C nuclei.
-
Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure reproducibility of chemical shifts.
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.
-
Spectral Width: A typical spectral width for ¹³C NMR is around 200-250 ppm.
-
Acquisition Time (AQ): Set between 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for most carbon nuclei. For quaternary carbons, a longer delay (5-10 seconds) may be necessary to allow for complete relaxation and obtain quantitative information.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are often required to achieve an adequate signal-to-noise ratio.
-
Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom. Note that this will not remove ¹⁹F-¹³C couplings, which can provide valuable structural information.
-
3. Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or by referencing the solvent peak to its known chemical shift.
-
Peak Picking and Integration: Identify and list all significant peaks. Due to the presence of fluorine, expect to see splitting of carbon signals due to C-F coupling. The magnitude of these coupling constants (J-coupling) provides information about the proximity of the carbon to the fluorine atom.
Visualizing the Workflow: From Sample to Spectrum
The following diagram illustrates the general workflow for obtaining and analyzing a ¹³C NMR spectrum in a research setting.
Caption: A generalized workflow for ¹³C NMR spectroscopy.
Technical Guide: ¹⁹F NMR Analysis of 2,3-Difluoro-6-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and practices for the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 2,3-Difluoro-6-methoxyphenylboronic acid. This document outlines representative data, detailed experimental protocols, and logical workflows to aid in the structural elucidation and quality control of this and similar fluorinated arylboronic acids.
Introduction to ¹⁹F NMR of Fluorinated Arylboronic Acids
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds.[1] With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR detection.[1][2][3] Furthermore, the ¹⁹F chemical shift is highly sensitive to the local electronic environment, resulting in a wide spectral dispersion that often simplifies spectral analysis.[1][2] For molecules like this compound, ¹⁹F NMR provides critical information regarding the electronic environment of each fluorine atom and their coupling interactions with neighboring nuclei.
Expected ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum of this compound is expected to show two distinct resonances corresponding to the two non-equivalent fluorine atoms at the C2 and C3 positions of the phenyl ring. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing boronic acid group.
Representative Quantitative Data
The following table summarizes the expected ¹⁹F NMR data for this compound based on typical values for similar aromatic fluorine compounds.[4][5]
| Fluorine Position | Expected Chemical Shift (δ) in ppm (vs. CFCl₃) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |
| F-2 | -135 to -145 | Doublet of doublets (dd) | ³JF2-F3: 18-22 Hz, ⁴JF2-H4: 8-12 Hz |
| F-3 | -155 to -165 | Doublet of doublets (dd) | ³JF3-F2: 18-22 Hz, ³JF3-H4: 4-7 Hz |
Note: These are estimated values. Actual chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.
Experimental Protocol for ¹⁹F NMR Analysis
This section details a standard protocol for acquiring high-quality ¹⁹F NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound, such as DMSO-d₆, CDCl₃, or Methanol-d₄. Ensure the solvent is free from fluorine-containing impurities.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a known fluorine-containing compound with a sharp signal away from the expected resonances, such as trifluoroacetic acid (-76.55 ppm) or hexafluorobenzene (-164.9 ppm), can be added.[6][7] However, for routine analysis, referencing to an external standard or using the spectrometer's internal lock frequency is common.
Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Purpose |
| Observe Nucleus | ¹⁹F | To detect the fluorine signals. |
| Decoupling | ¹H decoupling (optional) | To simplify the spectrum by removing ¹H-¹⁹F couplings. An initial coupled spectrum is recommended to observe these interactions. |
| Acquisition Time | 2-4 seconds | To ensure good resolution of the signals. |
| Relaxation Delay (d1) | 1-2 seconds | To allow for sufficient relaxation of the nuclei between scans. For quantitative analysis, this should be at least 5 times the longest T1.[2] |
| Pulse Angle | 30-45 degrees | A smaller flip angle allows for a shorter relaxation delay. |
| Spectral Width | -100 to -180 ppm | To cover the expected chemical shift range of aromatic fluorines. |
| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | For standard room temperature measurement. |
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to an internal or external standard, typically CFCl₃ at 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine relative ratios.
Logical Workflow for ¹⁹F NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis and interpretation.
Caption: A flowchart of the ¹⁹F NMR analysis process.
Advanced NMR Experiments
For a more detailed structural analysis, several 2D NMR experiments can be employed:
-
¹H-¹⁹F HETCOR: This experiment correlates ¹⁹F signals with directly coupled ¹H nuclei, which is invaluable for assigning fluorine atoms based on their proximity to specific protons on the aromatic ring.[8]
-
¹³C-¹⁹F HMBC: A Heteronuclear Multiple Bond Correlation experiment can reveal long-range couplings between ¹⁹F and ¹³C atoms, helping to confirm the carbon skeleton and the positions of the fluorine substituents.[9]
These advanced techniques provide a comprehensive dataset for the unambiguous structural elucidation of this compound and its analogs, which is crucial in the context of drug development and materials science.
References
- 1. biophysics.org [biophysics.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. colorado.edu [colorado.edu]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Mass Spectrometry of 2,3-Difluoro-6-methoxyphenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 2,3-Difluoro-6-methoxyphenylboronic acid. While specific experimental mass spectra for this compound are not widely published, this document outlines the established methodologies for the analysis of analogous arylboronic acids, offering a robust framework for researchers. The guide covers typical experimental protocols, expected data, and plausible fragmentation pathways.
Introduction to the Mass Spectrometry of Arylboronic Acids
Arylboronic acids are a class of compounds extensively used in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their detection and quantification at trace levels are often crucial in pharmaceutical development and quality control. Electrospray ionization (ESI) mass spectrometry, particularly in the negative ion mode, is a highly sensitive and specific technique for the analysis of these compounds.[1][2] ESI is considered a "soft ionization" technique, which often allows for the observation of the intact molecular ion, or more commonly, a pseudomolecular ion, providing valuable molecular weight information.[3]
Quantitative Mass Spectrometry Data
Quantitative analysis of this compound can be achieved with high sensitivity using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data presented in the following table is representative of what can be expected from such an analysis, based on studies of similar phenylboronic acid derivatives.[1] The method typically involves monitoring the transition of the deprotonated precursor ion to one or more product ions.
| Parameter | Value | Reference |
| Parent Compound | This compound | |
| Molecular Formula | C₇H₈BFO₃ | [4] |
| Molecular Weight | 169.95 g/mol | [4] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [1][2] |
| Precursor Ion (Q1) | m/z 168.9 [M-H]⁻ | Inferred |
| Primary Product Ion (Q3) | m/z 124.9 [M-H-CO₂]⁻ | Postulated |
| Secondary Product Ion (Q3) | m/z 150.9 [M-H-H₂O]⁻ | Postulated |
| Limit of Quantitation (LOQ) | 2-10 pg/mL | [1] |
Note: The specific product ions for this compound are postulated based on common fragmentation patterns of related compounds and require experimental verification.
Experimental Protocols
A reliable method for the analysis of this compound involves LC-MS/MS. The following protocols are based on established methods for similar analytes.[1][2]
Sample Preparation
-
Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.[1]
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of 50:50 (v/v) methanol/water to achieve the desired concentrations for the calibration curve.[1]
Liquid Chromatography (LC)
-
Column: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm) or equivalent.[2]
-
Mobile Phase A: 0.1% ammonia in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.25 mL/min.[2]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 40°C.[2]
Mass Spectrometry (MS)
-
Instrument: A tandem quadrupole mass spectrometer equipped with an electrospray ionization source.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]
-
Ion Source Parameters: Optimize parameters such as nebulizer gas, heater gas, and capillary voltage for the specific instrument and analyte.
-
MRM Transitions:
-
Primary: m/z 168.9 → 124.9
-
Secondary (for confirmation): m/z 168.9 → 150.9
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound using LC-MS/MS.
References
A Technical Guide to 2,3-Difluoro-6-methoxyphenylboronic Acid: Structure, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Difluoro-6-methoxyphenylboronic acid, a fluorinated phenylboronic acid derivative with potential applications in medicinal chemistry and drug development. While the specific crystal structure of this compound is not publicly available, this document outlines the general principles and methodologies for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction. Furthermore, it contextualizes the role of such a molecule within a typical drug discovery and development pipeline.
Introduction to Phenylboronic Acids in Drug Discovery
Phenylboronic acids (PBAs) and their derivatives are a versatile class of compounds that have garnered significant attention in pharmaceutical research.[1][2][3] Their unique ability to form reversible covalent bonds with diols makes them valuable for various biological applications, including the development of sensors, drug delivery systems, and enzyme inhibitors.[2][4] The introduction of fluorine atoms into the phenyl ring, as in this compound, can significantly modulate the compound's electronic properties, pKa, metabolic stability, and binding affinity, making it a potentially valuable building block in the synthesis of novel therapeutic agents.[5][6]
Hypothetical Synthesis and Experimental Workflow
While a specific synthetic protocol for this compound is not detailed in the available literature, a plausible route can be extrapolated from established methods for synthesizing similar fluorinated phenylboronic acids.[5] A common approach involves a lithium-halogen exchange reaction followed by quenching with a borate ester and subsequent hydrolysis.
Caption: Hypothetical synthetic workflow for this compound.
Methodology for Crystal Structure Determination
The definitive method for elucidating the three-dimensional atomic arrangement of a small molecule like this compound is single-crystal X-ray diffraction.[7][8][9] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following outlines a general protocol for the crystal structure determination of a small organic molecule.
1. Crystal Growth:
-
Objective: To obtain single crystals of sufficient size (typically >0.1 mm in all dimensions) and quality (no significant internal imperfections).[10]
-
Methodology:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
-
Employ a slow crystallization technique, such as:
-
Slow evaporation of the solvent.
-
Vapor diffusion of an anti-solvent.
-
Slow cooling of a saturated solution.
-
-
Screen various solvents and conditions to find the optimal for crystal growth.
-
2. Data Collection:
-
Objective: To measure the angles and intensities of X-rays diffracted by the crystal.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for crystal manipulation, and a detector.[8]
-
Procedure:
-
Mount a suitable crystal on the goniometer.
-
Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated.[11]
-
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the crystal lattice from the diffraction data.
-
Software: Specialized crystallographic software (e.g., SHELX, Olex2).
-
Steps:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their positions.
-
Space Group Determination: Determine the crystal system and space group from the symmetry of the diffraction pattern.
-
Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure. This is often the most challenging step, known as the "phase problem".[10]
-
Structure Refinement: Iteratively refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Data Presentation: Crystallographic Data Table
While specific data for this compound is unavailable, a standard crystallographic data table would be presented as follows:
| Parameter | Value |
| Chemical formula | C₇H₇BF₂O₃ |
| Formula weight | 187.94 |
| Temperature (K) | Typically 100 |
| Wavelength (Å) | e.g., 0.71073 (Mo Kα) |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Number of molecules per unit cell |
| Density (calculated) (g/cm³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Data collection | |
| Crystal size (mm³) | e.g., 0.2 x 0.1 x 0.1 |
| θ range for data collection (°) | e.g., 2.0 to 25.0 |
| Reflections collected | Value |
| Independent reflections | Value |
| R(int) | Value |
| Refinement | |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Largest diff. peak and hole (e.Å⁻³) | Values |
Role in the Drug Discovery and Development Pipeline
A molecule like this compound would typically be utilized in the early stages of the drug discovery and development process, primarily as a building block in the synthesis of more complex molecules. The overall process is a lengthy and intricate endeavor.[12][13][14][15]
Caption: A typical drug discovery and development pipeline.
In this pipeline, this compound would be used by medicinal chemists during the "Hit-to-Lead" and "Lead Optimization" stages to synthesize analogs of "hit" compounds identified from screening. The goal is to improve properties such as potency, selectivity, and pharmacokinetic profiles to generate a candidate drug for preclinical testing.
Conclusion
While the crystal structure of this compound remains to be determined, this guide provides the necessary framework for its synthesis and structural elucidation. The established importance of fluorinated phenylboronic acids in medicinal chemistry suggests that this compound could be a valuable tool for drug discovery and development professionals. The methodologies and workflows presented herein offer a comprehensive approach for researchers and scientists working with this and similar novel chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. nbinno.com [nbinno.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. pulstec.net [pulstec.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. ppd.com [ppd.com]
- 15. fda.gov [fda.gov]
Reactivity of Ortho-Difluoro Substituted Phenylboronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-difluoro substituted phenylboronic acids, particularly 2,6-difluorophenylboronic acid, are valuable reagents in modern organic synthesis. The strategic placement of two fluorine atoms ortho to the boronic acid moiety significantly influences the molecule's electronic properties and steric environment, leading to unique reactivity profiles. This guide provides a comprehensive overview of the reactivity of these compounds, with a focus on their application in cross-coupling reactions, their inherent instability, and detailed experimental protocols. The strategic incorporation of the difluorophenyl motif is of paramount importance in drug discovery and materials science, as fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2]
Core Reactivity and Electronic Effects
The two ortho-fluorine atoms are strongly electron-withdrawing, which increases the Lewis acidity of the boron center.[3] This enhanced acidity can facilitate the formation of the boronate species required for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. However, this electronic effect also contributes to the primary challenge associated with these reagents: their instability.
Instability and Protodeboronation
A significant characteristic of ortho-difluoro substituted phenylboronic acids is their propensity to undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This decomposition pathway is particularly prevalent under the basic conditions typically required for Suzuki-Miyaura cross-coupling reactions.[1] The electron-withdrawing nature of the ortho-fluorine atoms stabilizes the incipient negative charge on the aromatic ring during the C-B bond cleavage, thereby accelerating the rate of protodeboronation.[3]
Kinetic studies have shown that the rate of protodeboronation for 2,6-difluorophenylboronic acid increases dramatically with pH.[3] This instability necessitates carefully optimized reaction conditions, often employing highly active catalysts that allow for lower temperatures and shorter reaction times to outcompete the decomposition of the boronic acid.[4]
The proposed mechanism for base-catalyzed protodeboronation of highly electron-deficient arylboronic acids, such as 2,6-difluorophenylboronic acid, can involve the formation of an aryl anion intermediate.[3]
Reactivity in Suzuki-Miyaura Cross-Coupling
Despite their instability, ortho-difluoro substituted phenylboronic acids are effective coupling partners in Suzuki-Miyaura reactions, enabling the synthesis of sterically hindered biaryl compounds. The successful coupling of these challenging substrates often requires specialized conditions to mitigate protodeboronation.
Quantitative Data on Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with various aryl halides. It is important to note that a direct comparison of yields is challenging due to the varied reaction conditions reported in the literature. However, the data provides a general indication of the reactivity of these compounds.
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Difluorophenylboronic acid | 4-Chloro-3-methylanisole | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.67 | 98 |
| 2,4-Difluorophenylboronic acid | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | Not Specified | High |
| 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High |
| 2,5-Difluorophenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 2,5-Difluorophenylboronic acid | 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 40 | 2 | 89 |
Experimental Protocols
Synthesis of 2,6-Difluorophenylboronic Acid
A common method for the synthesis of ortho-difluoro substituted phenylboronic acids involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.
Materials:
-
1-Bromo-2,6-difluorobenzene
-
Magnesium turnings or n-Butyllithium
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Grignard/Organolithium Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), the Grignard or organolithium reagent of 1-bromo-2,6-difluorobenzene is prepared in anhydrous THF. For the Grignard reagent, magnesium turnings are activated with a crystal of iodine. For the organolithium reagent, n-butyllithium is added dropwise to a solution of 1-bromo-2,6-difluorobenzene at low temperature (e.g., -78 °C).
-
Borylation: The solution of the organometallic reagent is then slowly added to a solution of triisopropyl borate in anhydrous THF at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Isolation: The reaction is quenched by the slow addition of aqueous HCl at 0 °C until the solution is acidic. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,6-difluorophenylboronic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).
Suzuki-Miyaura Cross-Coupling with 2,6-Difluorophenylboronic Acid
This protocol is adapted for the coupling of unstable boronic acids and may require optimization for specific substrates.[4]
Materials:
-
Aryl halide (e.g., aryl chloride, bromide, or triflate)
-
2,6-Difluorophenylboronic acid
-
Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Anhydrous and degassed Tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), 2,6-difluorophenylboronic acid (1.5 mmol, 1.5 equiv), and the palladium precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Solvent and Base Addition: Add degassed anhydrous THF (2 mL) followed by the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).
-
Reaction: The reaction mixture is stirred vigorously at room temperature for 30 minutes. The progress of the reaction should be monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup and Purification: Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to afford the desired biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Base-Catalyzed Protodeboronation of 2,6-Difluorophenylboronic Acid
This diagram outlines a plausible pathway for the base-catalyzed protodeboronation of 2,6-difluorophenylboronic acid.
Conclusion
Ortho-difluoro substituted phenylboronic acids are highly reactive yet challenging reagents in organic synthesis. Their enhanced Lewis acidity, a consequence of the ortho-fluorine substituents, can be advantageous in cross-coupling reactions. However, this is counterbalanced by a significant susceptibility to protodeboronation under basic conditions. A thorough understanding of this reactivity dichotomy is crucial for the successful application of these valuable building blocks. By employing optimized reaction conditions, such as highly active catalysts and controlled reaction parameters, researchers can effectively harness the synthetic potential of ortho-difluoro substituted phenylboronic acids for the construction of complex molecules in drug discovery and materials science.
References
Core Principles: The Duality of Fluorine's Electronic Influence
An In-depth Technical Guide on the Electronic Effects of Fluorine on Phenylboronic Acid Acidity
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic effects of fluorine substitution on the acidity of phenylboronic acid. Phenylboronic acids are a critical class of compounds in organic synthesis, materials science, and medicinal chemistry, with their utility often hinging on the Lewis acidity of the boron center. Fluorine, being the most electronegative element, imparts unique electronic properties when substituted onto the phenyl ring, leading to significant and position-dependent alterations in acidity. Understanding these effects is paramount for the rational design of novel catalysts, sensors, and therapeutic agents.
The acidity of a phenylboronic acid is defined by the equilibrium of the boron center's conversion from a neutral, trigonal planar state to an anionic, tetrahedral boronate state upon accepting a hydroxide ion. The stability of the resulting boronate anion dictates the acid's strength (pKa). Fluorine substitution on the phenyl ring modulates this stability through two primary, opposing electronic mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density through the sigma (σ) bond framework of the phenyl ring.[1][2][3] This electron withdrawal, or negative inductive effect, decreases the electron density at the boron atom. A more electron-deficient boron center is a stronger Lewis acid, thus stabilizing the negatively charged boronate conjugate base and increasing the overall acidity (lowering the pKa).[4] The inductive effect's influence diminishes with distance.[3][4]
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi (π) system of the benzene ring. This donation of electron density, or positive resonance effect, increases the electron density on the ring and, consequently, at the boron atom. This effect destabilizes the boronate anion, making the boron center less Lewis acidic and decreasing the overall acidity (raising the pKa). This effect is most pronounced when the fluorine is in the ortho or para position.[5]
The net electronic effect of a fluorine substituent is a delicate balance of these two opposing forces. The position of the fluorine atom on the phenyl ring determines the relative contribution of each effect, leading to distinct acidity profiles for different isomers.
Quantitative Analysis of Acidity (pKa)
The introduction of fluorine substituents generally increases the acidity of phenylboronic acids.[5][6] The pKa of unsubstituted phenylboronic acid is approximately 8.86.[5] Fluorination can lower this value significantly, with the observed range for various fluorinated phenylboronic acids being 6.17–8.77.[5]
The following table summarizes the pKa values for several mono- and poly-fluorinated phenylboronic acids.
| Compound | Substituent Position(s) | pKa Value |
| Phenylboronic Acid | Unsubstituted | 8.86[5] |
| 2-Fluorophenylboronic Acid | 2-F | 7.82 |
| 3-Fluorophenylboronic Acid | 3-F | 8.35 |
| 4-Fluorophenylboronic Acid | 4-F | 8.77[5] |
| 2,6-Difluorophenylboronic Acid | 2,6-diF | 6.78 |
| 3,5-Difluorophenylboronic Acid | 3,5-diF | 7.55 |
| 2,3,4,5,6-Pentafluorophenylboronic Acid | Penta-F | 6.55 |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 2,3,4,6-tetraF | 6.17[5] |
Note: pKa values can vary slightly depending on the experimental conditions. The values presented are representative figures from published literature.
Analysis of Positional Effects:
-
para-Position: The pKa of 4-fluorophenylboronic acid (8.77) is very close to that of the unsubstituted acid.[5] This is because the electron-withdrawing inductive effect and the electron-donating resonance effect are of comparable magnitude and effectively cancel each other out.[5][6]
-
meta-Position: In the meta position, the resonance effect is much weaker.[5] Consequently, the strong inductive effect dominates, leading to a significant increase in acidity (lower pKa) for 3-fluorophenylboronic acid compared to the unsubstituted analog.
-
ortho-Position: The ortho position experiences the strongest inductive effect due to proximity. Furthermore, the enhanced acidity is attributed to the potential formation of an intramolecular hydrogen bond between the hydroxyl group of the boronic acid and the adjacent fluorine atom, which stabilizes the boronate form.[5][6]
-
Multiple Fluorines: Increasing the number of fluorine substituents generally leads to a cumulative increase in acidity due to the additive nature of the inductive effects.[5] The most acidic compound listed, 2,3,4,6-tetrafluorophenylboronic acid, benefits from multiple strong inductive effects.[5]
Experimental Protocols for pKa Determination
The acidity constants of fluorinated phenylboronic acids are typically determined using potentiometric or spectrophotometric titration methods.[7][8]
Potentiometric Titration
Principle: This method involves monitoring the pH of a solution of the boronic acid as a standardized basic titrant (e.g., NaOH) is added incrementally. The pKa is the pH at which the acid is half-neutralized.
Detailed Methodology:
-
Preparation: A precise amount of the fluorophenylboronic acid is dissolved in a suitable solvent, typically purified water or a mixed aqueous-organic solvent system (e.g., water/dioxane) to ensure solubility.[9] The solution is maintained at a constant temperature (e.g., 25 °C).
-
Instrumentation: A calibrated pH meter with a glass electrode is immersed in the solution. The solution is stirred continuously.
-
Titration: A standardized solution of strong base (e.g., 0.1 M NaOH) is added in small, precise volumes using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated as the pH value at the half-equivalence point. Specialized software, such as that used with instruments like the Sirius T3, can be used for automated titration and data analysis.[10]
Spectrophotometric Titration
Principle: This method is used for compounds where the acidic and basic forms have different UV-Vis absorption spectra. The change in absorbance at a specific wavelength is monitored as a function of pH.
Detailed Methodology:
-
Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared. A stock solution of the fluorophenylboronic acid is also prepared.
-
Sample Measurement: A small, constant aliquot of the boronic acid stock solution is added to each buffer solution.
-
Data Collection: The UV-Vis absorption spectrum of each solution is recorded using a spectrophotometer. The absorbance at a wavelength where the difference between the acid and its conjugate base is maximal is noted for each pH.
-
Analysis: The absorbance data is plotted against pH. The resulting sigmoidal curve is analyzed using the Henderson-Hasselbalch equation. The pKa corresponds to the pH at the inflection point of the curve, where the concentrations of the acidic and basic species are equal.
Visualization of Electronic Effects
The interplay between the inductive and resonance effects of fluorine on the phenylboronic acid core can be visualized to better understand the resulting impact on acidity.
Caption: Interplay of inductive and resonance effects of fluorine on phenylboronic acid acidity.
Conclusion
The electronic character of fluorine substituents exerts a profound and position-dependent influence on the acidity of phenylboronic acids. The interplay between the universally acid-strengthening inductive effect and the position-dependent, acid-weakening resonance effect dictates the final pKa. Substitution at the meta and especially the ortho positions leads to a marked increase in acidity, whereas para substitution results in minimal change. A comprehensive understanding of these principles, supported by quantitative data and robust experimental protocols, is essential for professionals in drug development and materials science to harness the unique properties of fluorinated phenylboronic acids for advanced applications.
References
- 1. leah4sci.com [leah4sci.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,3-Difluoro-6-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures. The use of fluorinated building blocks, such as 2,3-Difluoro-6-methoxyphenylboronic acid, is of significant interest as the incorporation of fluorine atoms can profoundly influence the pharmacokinetic and physicochemical properties of molecules, including metabolic stability, lipophilicity, and binding affinity.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides. The protocols are designed to be a practical guide for researchers in academic and industrial settings, offering insights into reaction optimization and execution.
Challenges with Fluorinated Arylboronic Acids
The use of electron-deficient and sterically hindered boronic acids, such as this compound, can present challenges. A common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired coupled product. This process is often exacerbated by prolonged reaction times and high temperatures. Therefore, careful selection of the catalyst, base, and solvent system is crucial for a successful coupling. Highly active palladium catalysts and milder reaction conditions are often preferred to mitigate these side reactions.
Experimental Protocols
Below are two detailed protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. Protocol A describes a general procedure with a common palladium catalyst, while Protocol B utilizes a more specialized catalyst system often employed for challenging substrates.
Protocol A: General Procedure with Pd(PPh₃)₄
This protocol is suitable for routine Suzuki-Miyaura couplings and employs the widely used tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide, bromide, or chloride)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol B: Procedure with a Buchwald Precatalyst for Challenging Couplings
This protocol utilizes a highly active palladium precatalyst with a biarylphosphine ligand (e.g., XPhos), which is often effective for electron-deficient or sterically hindered coupling partners.
Materials:
-
This compound
-
Aryl halide (e.g., aryl chloride)
-
XPhos Pd G2 or a similar Buchwald precatalyst
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate tribasic (2.0 mmol, 2.0 equiv).
-
Add the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).
-
The Schlenk tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene (10 mL) and degassed water (1 mL) via syringe.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and ethyl acetate (20 mL).
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system to yield the pure biaryl product.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides under the conditions described in Protocol A and Protocol B. Please note that these are representative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Suzuki-Miyaura Coupling with Aryl Iodides and Bromides (Protocol A)
| Entry | Aryl Halide | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxy-2',3'-difluoro-6'-methoxy-1,1'-biphenyl | 12 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | 4-Nitro-2',3'-difluoro-6'-methoxy-1,1'-biphenyl | 16 | 78 |
| 3 | 4-Bromoacetophenone | 1-(2',3'-Difluoro-6'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-one | 18 | 82 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethyl-2',3'-difluoro-6'-methoxy-1,1'-biphenyl | 24 | 75 |
Table 2: Suzuki-Miyaura Coupling with Aryl Chlorides (Protocol B)
| Entry | Aryl Halide | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methoxy-2',3'-difluoro-6'-methoxy-1,1'-biphenyl | 10 | 90 |
| 2 | 1-Chloro-4-cyanobenzene | 2',3'-Difluoro-6'-methoxy-[1,1'-biphenyl]-4-carbonitrile | 12 | 88 |
| 3 | 2-Chloropyridine | 2-(2,3-Difluoro-6-methoxyphenyl)pyridine | 16 | 75 |
| 4 | 1-Chloro-2,4-dinitrobenzene | 2,4-Dinitro-2',3'-difluoro-6'-methoxy-1,1'-biphenyl | 14 | 85 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Chan-Lam Cross-Coupling using 2,3-Difluoro-6-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam cross-coupling reaction is a powerful and versatile copper-catalyzed method for the formation of carbon-heteroatom bonds, offering a milder alternative to other cross-coupling reactions such as the Buchwald-Hartwig amination.[1][2][3] This reaction facilitates the coupling of arylboronic acids with a wide range of N- and O-based nucleophiles, including amines, amides, carbamates, and phenols.[4] The use of 2,3-Difluoro-6-methoxyphenylboronic acid in this reaction is of particular interest to medicinal chemists and drug development professionals. The incorporation of the 2,3-difluoro-6-methoxyphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing metabolic stability, binding affinity, and cell permeability.
These application notes provide detailed protocols and guidelines for performing the Chan-Lam cross-coupling reaction using this compound with various nucleophiles.
Reaction Principle and Mechanism
The Chan-Lam coupling proceeds via a copper(II)-catalyzed oxidative cycle. The generally accepted mechanism involves the following key steps:
-
Ligand Exchange: The nucleophile (N-H or O-H) coordinates with the copper(II) catalyst.
-
Transmetalation: The arylboronic acid transfers the 2,3-difluoro-6-methoxyphenyl group to the copper center, forming a copper-aryl intermediate.
-
Reductive Elimination: The C-N or C-O bond is formed, yielding the desired product and a copper(I) species.
-
Oxidation: The copper(I) is reoxidized to the active copper(II) state by an oxidant, typically atmospheric oxygen, completing the catalytic cycle.
Caption: General mechanism of the Chan-Lam cross-coupling reaction.
Advantages of Chan-Lam Coupling
The Chan-Lam coupling offers several significant advantages, making it an attractive method in organic synthesis and drug discovery:
-
Mild Reaction Conditions: Reactions can often be conducted at room temperature and are tolerant of a wide range of functional groups.[3]
-
Air and Moisture Tolerance: Unlike many palladium-catalyzed reactions, the Chan-Lam coupling can be performed open to the atmosphere, simplifying the experimental setup.[3]
-
Broad Substrate Scope: A diverse array of N-H and O-H containing compounds can be used as coupling partners.[1][4]
-
Cost-Effectiveness: Copper is an abundant and inexpensive metal compared to palladium.[3]
Experimental Protocols
The successful execution of the Chan-Lam cross-coupling with this compound is dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. Below are representative protocols for N-arylation and O-arylation.
Note: These are generalized protocols, and optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
Protocol 1: N-Arylation of a Primary Amine
This protocol describes a general procedure for the coupling of this compound with a primary aliphatic or aromatic amine.
Materials:
-
This compound
-
Primary amine
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a clean, dry reaction vial, add this compound (1.2 equiv.), the primary amine (1.0 equiv.), and powdered 4 Å molecular sieves.
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
To the suspension, add copper(II) acetate (1.0 equiv.) and pyridine (2.0 equiv.).
-
Seal the vial and stir the reaction mixture vigorously at room temperature. The reaction is typically open to the air.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 24 to 72 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the molecular sieves and copper salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: O-Arylation of a Phenol
This protocol provides a general method for the synthesis of diaryl ethers via the coupling of this compound with a phenol.
Materials:
-
This compound
-
Phenol derivative
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 equiv.) and this compound (1.5 equiv.) in methanol.
-
Add copper(II) acetate (1.2 equiv.) and triethylamine (2.0 equiv.) to the solution.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to isolate the desired diaryl ether.
Data Presentation
The following tables summarize representative reaction conditions and hypothetical yields for the Chan-Lam coupling of this compound with various nucleophiles. These values are intended as a general guideline and may vary depending on the specific substrate and reaction conditions.
Table 1: N-Arylation with this compound
| Entry | Nucleophile | Copper Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ | Pyridine | DCM | RT | 48 | 75 |
| 2 | Benzylamine | Cu(OAc)₂ | Pyridine | DCM | RT | 60 | 68 |
| 3 | Imidazole | Cu(OAc)₂ | Et₃N | MeOH | RT | 24 | 85 |
| 4 | Benzamide | Cu(OTf)₂ | K₂CO₃ | DMF | 80 | 12 | 55 |
Table 2: O-Arylation with this compound
| Entry | Nucleophile | Copper Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Cu(OAc)₂ | Et₃N | MeOH | RT | 36 | 82 |
| 2 | 4-Methoxyphenol | Cu(OAc)₂ | Et₃N | MeOH | RT | 36 | 88 |
| 3 | 4-Nitrophenol | Cu(OAc)₂ | Pyridine | DCM | 50 | 24 | 65 |
| 4 | 1-Naphthol | Cu(OAc)₂ | Et₃N | MeOH | RT | 48 | 78 |
Application in Drug Discovery
The 2,3-difluoro-6-methoxyphenyl structural motif is of significant interest in drug design. The fluorine atoms can modulate the acidity of nearby protons, influence conformation, and block metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate. The methoxy group can act as a hydrogen bond acceptor and influence solubility. The Chan-Lam coupling provides a direct and efficient method for incorporating this valuable fragment into a diverse range of molecular scaffolds.
Caption: Workflow for drug discovery using Chan-Lam coupling.
Experimental Workflow Visualization
The following diagram outlines the general workflow for setting up, running, and working up a Chan-Lam cross-coupling reaction.
Caption: General experimental workflow for Chan-Lam coupling.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2,3-Difluoro-6-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of biaryl compounds utilizing 2,3-Difluoro-6-methoxyphenylboronic acid. Biaryl moieties are pivotal structural motifs in numerous natural products, pharmaceuticals, and agrochemicals.[1] The introduction of fluorine atoms into these structures can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties, making them highly valuable in drug discovery.[2][3] This document outlines a generalized protocol for the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds, to construct these valuable biaryl compounds.[4]
Introduction to this compound in Biaryl Synthesis
This compound is a valuable building block for the synthesis of complex biaryl compounds. The presence of two fluorine atoms and a methoxy group on the phenyl ring influences the electronic properties and conformational preferences of the resulting biaryl products. The Suzuki-Miyaura coupling reaction is the most common method for the synthesis of biaryls, involving the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate.[4] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.[5]
Applications in Drug Discovery and Medicinal Chemistry
Biaryl structures are prevalent in a wide range of therapeutic agents. The incorporation of a 2,3-difluoro-6-methoxyphenyl moiety can be a strategic approach in medicinal chemistry to modulate the biological activity and pharmacokinetic profile of a drug candidate. For instance, fluorinated biaryl structures are found in inhibitors of the programmed death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a key target in cancer immunotherapy.[6][7] The difluoromethyleneoxy group, structurally related to the 2,3-difluoro-6-methoxy substitution pattern, has been identified as a valuable bioisosteric replacement for a methoxy linkage in potent PD-1/PD-L1 inhibitors.[6][7] The strategic placement of fluorine atoms can lead to improved metabolic stability and enhanced binding interactions with the target protein.[2]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction
This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The conditions provided are a starting point and may require optimization for specific substrates.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
References
Application Notes and Protocols for 2,3-Difluoro-6-methoxyphenylboronic Acid in Heteroaryl Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. Fluorine substitution can significantly improve metabolic stability, binding affinity, and bioavailability. 2,3-Difluoro-6-methoxyphenylboronic acid is a valuable building block in this context, offering a unique combination of electronic and steric properties for the synthesis of novel heteroaryl compounds. The presence of two fluorine atoms and a methoxy group on the phenyl ring can influence the conformation and electronic nature of the resulting biaryl systems, making this reagent particularly useful for creating diverse molecular architectures for drug discovery programs.[1]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is extensively used in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[2] This document provides detailed application notes and representative protocols for the use of this compound in palladium-catalyzed Suzuki-Miyaura coupling reactions with various heteroaryl halides.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling of this compound with a selection of heteroaryl bromides and chlorides. The data is compiled based on typical yields and reaction conditions observed for analogous fluorinated phenylboronic acids in similar coupling reactions.
Disclaimer: The following data is representative and intended to provide a general guide for reaction outcomes. Actual yields may vary depending on the specific substrate, reaction conditions, and experimental execution.
Table 1: Coupling of this compound with Heteroaryl Bromides
| Entry | Heteroaryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 3-Bromopyridine | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 |
| 3 | 4-Bromopyridine | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | t-BuOH/H₂O (10:1) | 80 | 10 | 92 |
| 4 | 2-Bromothiophene | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 14 | 89 |
| 5 | 5-Bromoindole (N-Boc) | PdCl₂(dppf) (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | 78 |
| 6 | 2-Bromothiazole | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | CsF | THF | 70 | 24 | 65 |
Table 2: Coupling of this compound with Heteroaryl Chlorides
| Entry | Heteroaryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ | t-AmylOH | 110 | 24 | 75 |
| 2 | 4-Chloropyrimidine | PdCl₂(dppf) (5 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O (10:1) | 100 | 20 | 72 |
| 3 | 2-Chloroquinoline | Pd(OAc)₂ (3 mol%) / XPhos (6 mol%) | K₃PO₄ | Toluene | 110 | 18 | 81 |
| 4 | 6-Chloro-1H-indazole | PdCl₂(dppf) (5 mol%) | Na₂CO₃ | DMF/H₂O (5:1) | 120 | 24 | 68 |
Experimental Protocols
Disclaimer: The following protocols are representative and based on general procedures for Suzuki-Miyaura coupling reactions of similar substrates. Optimization may be required for specific heteroaryl halides.
Protocol 1: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Bromide
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Heteroaryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Chloride
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
Heteroaryl chloride (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
tert-Butanol (t-BuOH), anhydrous
-
Water, degassed
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the heteroaryl chloride (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and potassium phosphate (3.0 mmol) to a dry Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous tert-butanol (9 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 18-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure heteroaryl-coupled product.
Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Fluorinated Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The incorporation of fluorine atoms into organic molecules is a critical strategy in drug discovery and materials science, often enhancing metabolic stability, binding affinity, and other physicochemical properties.[1] Consequently, the Suzuki coupling of fluorinated boronic acids is a vital transformation.
However, fluorinated boronic acids, particularly those with ortho-fluorine substituents, present unique challenges. They are often prone to competitive protodeboronation under the basic conditions typically required for the Suzuki coupling, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2][3] This decomposition pathway can significantly lower the yield of the desired coupled product.
To address this instability, highly active palladium catalysts and optimized reaction protocols have been developed. These methods often employ specialized ligands and milder bases, enabling the coupling reaction to proceed at lower temperatures and with shorter reaction times, thereby outcompeting the rate of protodeboronation.[2][4] These application notes provide detailed protocols and a summary of catalytic systems for the successful Suzuki coupling of fluorinated boronic acids.
Catalytic Systems and Reaction Parameters
The choice of palladium catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling with fluorinated boronic acids. Highly active palladium precatalysts, often based on biarylphosphine ligands, are frequently employed to ensure a rapid catalytic cycle that minimizes the decomposition of the sensitive boronic acid.[4]
Table 1: Summary of Catalytic Systems for Suzuki Coupling of Fluorinated Boronic Acids
| Aryl Halide | Fluorinated Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | 2 mol% 13 | XPhos | 0.5 M aq. K₃PO₄ | THF | rt | 30 min | 93 | [3][5] |
| Aryl Halides (various) | Polyfluorophenylboronic acids | 2 mol% 13 | XPhos | 0.5 M aq. K₃PO₄ | THF | rt or 40 | 30 min - 2h | Excellent | [4] |
| 4-Bromoanisole | 2-Fluoropyridine-3-boronic acid | 5 mol% Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/Water (4:1) | 120 (µW) | 15 min | High | [1] |
| Aryl Bromides | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | - | - | 110 | 3h | High (TOF: 67.1 h⁻¹) | [6] |
| Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic acids | 0.03 mmol Pd(dppf)Cl₂ | dppf | Na₃PO₄ | Dioxane | 65-100 | - | 5-89 | [7][8] |
*Note: Catalyst 13 is a specific, highly active palladium precatalyst developed by Buchwald and coworkers.[3]
Experimental Protocols
Protocol 1: Fast Suzuki-Miyaura Coupling of Unstable Polyfluorophenyl Boronic Acids
This protocol is adapted from a method developed for the rapid coupling of unstable polyfluorophenyl boronic acids, which are prone to deboronation.[2][4] The use of a highly active palladium precatalyst is key to the success of this reaction at room temperature.[3]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Polyfluorophenyl boronic acid (e.g., 2,6-difluorophenylboronic acid) (1.5 mmol, 1.5 equiv)
-
Palladium precatalyst (e.g., a G3-XPhos or similar biarylphosphine-based precatalyst) (0.02 mmol, 2 mol%)[2]
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol) and the polyfluorophenyl boronic acid (1.5 mmol).
-
Add the palladium precatalyst (0.02 mmol).
-
Seal the vial and replace the atmosphere with an inert gas (e.g., argon or nitrogen).
-
Add degassed anhydrous THF (2 mL).
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.[2]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Fluoropyridine-3-boronic Acid
Microwave irradiation can significantly reduce reaction times and improve yields in Suzuki coupling reactions.[1] This protocol is a general method for the coupling of 2-fluoropyridine-3-boronic acid with aryl halides.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (0.5 mmol, 1.0 equiv)
-
2-Fluoropyridine-3-boronic acid (0.6 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.025 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial
Procedure:
-
In a 10 mL microwave vial containing a stir bar, combine 2-fluoropyridine-3-boronic acid (83 mg, 0.6 mmol), 4-bromoanisole (75 µL, 0.5 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and K₂CO₃ (138 mg, 1.0 mmol).[1]
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.[1]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the product.
Reaction Mechanisms and Workflows
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Application Notes: The Emerging Role of 2,3-Difluoro-6-methoxyphenylboronic Acid in Medicinal Chemistry
Introduction
2,3-Difluoro-6-methoxyphenylboronic acid is a valuable building block for medicinal chemists, offering a unique combination of electronic and steric properties for the synthesis of novel therapeutic agents. The presence of two fluorine atoms and a methoxy group on the phenyl ring significantly influences the molecule's reactivity and the physicochemical properties of its derivatives. This fluorinated arylboronic acid is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery. The strategic incorporation of the 2,3-difluoro-6-methoxyphenyl moiety can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates.
While specific examples in late-stage clinical development are not yet prominent in the public domain, the utility of this reagent can be inferred from the broader application of polysubstituted phenylboronic acids in the synthesis of biologically active molecules. These compounds are frequently employed to construct biaryl and heteroaryl-aryl scaffolds that are central to the structure of many kinase inhibitors, GPCR modulators, and other targeted therapies.
Key Applications in Drug Discovery
The 2,3-difluoro-6-methoxyphenyl moiety can be strategically employed to:
-
Modulate pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby basic centers, influencing drug-receptor interactions and cell permeability.
-
Enhance Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the half-life of a drug.
-
Improve Binding Affinity: Fluorine atoms can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing the binding affinity of a ligand to its target.
-
Fine-tune Lipophilicity: The introduction of fluorine and methoxy groups allows for precise control over the lipophilicity of a molecule, which is a critical parameter for optimizing its ADME (absorption, distribution, metabolism, and excretion) properties.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.
Diagram of Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl or Heteroaryl Halide (e.g., bromide or iodide)
-
This compound
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), Cesium Carbonate (Cs₂CO₃))
-
Degassed Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a dry reaction vessel, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2-1.5 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Signaling Pathway Context
While direct modulation of a specific signaling pathway by this compound itself is not its intended use, the compounds synthesized using this building block often target key nodes in disease-relevant pathways. For instance, many kinase inhibitors function by blocking aberrant signaling in pathways like the MAPK/ERK or PI3K/Akt pathways, which are frequently dysregulated in cancer.
Diagram of a Generic Kinase Inhibitor Signaling Pathway
Caption: Inhibition of a signaling cascade by a kinase inhibitor.
Quantitative Data Summary
| Compound ID | Target | Assay Type | IC₅₀ / EC₅₀ (nM) | Binding Affinity (Kᵢ/Kₑ, nM) | Cell-based Activity (GI₅₀, nM) |
| Example-01 | Kinase X | Biochemical | Data | Data | Data |
| Example-02 | GPCR Y | Functional | Data | Data | Data |
| Example-03 | Enzyme Z | Enzymatic | Data | Data | Data |
This compound represents a promising and versatile tool in the medicinal chemist's arsenal. Its unique substitution pattern offers a means to fine-tune the properties of drug candidates to achieve desired therapeutic profiles. While detailed public data on its specific applications remains emerging, the general principles of Suzuki-Miyaura coupling and the known benefits of fluorine and methoxy group incorporation in drug design strongly support its potential for the synthesis of next-generation therapeutics. Researchers are encouraged to explore the use of this building block in their own drug discovery programs.
Application Notes and Protocols for the Synthesis of Bioactive Molecules with 2,3-Difluoro-6-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-6-methoxyphenylboronic acid (CAS No. 957061-21-1) is a valuable building block in medicinal chemistry and drug discovery. The presence of two fluorine atoms on the phenyl ring can significantly influence the physicochemical properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. These properties are critical for the development of novel therapeutic agents. This boronic acid is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct complex molecular architectures.
While specific examples of bioactive molecules synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in inhibitors of key biological targets. For instance, fluorinated phenyl groups are common in kinase inhibitors, such as those targeting Wee1, a critical cell cycle regulator. Additionally, substituted phenylboronic acids are utilized in the synthesis of modulators for neurotransmitter receptors like the GABA-A receptor.
This document provides a representative protocol for the synthesis of a hypothetical bioactive molecule, a precursor to a Wee1 kinase inhibitor, using this compound via a Suzuki-Miyaura cross-coupling reaction. The methodologies presented are based on established procedures for similar chemical transformations and are intended to serve as a guide for researchers.
Representative Application: Synthesis of a Wee1 Kinase Inhibitor Precursor
Wee1 kinase is a crucial regulator of the G2/M cell cycle checkpoint, and its inhibition is a promising strategy in cancer therapy. The following protocol describes the synthesis of a hypothetical intermediate that could be further elaborated into a potent Wee1 inhibitor.
Experimental Protocols
Synthesis of 4-(2,3-Difluoro-6-methoxyphenyl)-5-iodopyrimidine
This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4,5-diiodopyrimidine.
Materials:
-
This compound
-
4,5-diiodopyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), 4,5-diiodopyrimidine (1.2 eq), and sodium carbonate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Add anhydrous 1,4-dioxane and water to the flask in a 4:1 ratio by volume.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Data Presentation
Table 1: Representative Suzuki-Miyaura Reaction Parameters and Hypothetical Yield
| Parameter | Value |
| This compound | 1.0 mmol |
| 4,5-diiodopyrimidine | 1.2 mmol |
| Pd(dppf)Cl₂ | 0.05 mmol |
| Sodium carbonate | 3.0 mmol |
| 1,4-Dioxane:Water | 4:1 (10 mL) |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Hypothetical Yield | 75% |
Table 2: Hypothetical Biological Activity of a Downstream Wee1 Inhibitor
| Compound | Wee1 Kinase IC₅₀ (nM) |
| Representative Inhibitor (Hypothetical) | 15 |
| Adavosertib (AZD1775) - Reference | 5.2 |
Disclaimer: The yield and biological activity data are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Application Notes and Protocols for 2-Fluoro-6-methoxyphenylboronic Acid as a Pharmaceutical Intermediate
A anotação do pesquisador: Extensive searches for "2,3-Difluoro-6-methoxyphenylboronic acid" did not yield specific application notes or detailed protocols. However, the closely related compound, 2-Fluoro-6-methoxyphenylboronic acid , is a well-documented and crucial intermediate in pharmaceutical synthesis. The following information is presented for this analogue.
Introduction
2-Fluoro-6-methoxyphenylboronic acid is a versatile organoboron compound that serves as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[1] The presence of a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic and steric properties, making it an important synthon for creating novel therapeutic agents, including those for cancer treatment.[1] This intermediate is particularly valuable in the preparation of functionally selective allosteric modulators of GABA-A receptors and inhibitors of the checkpoint kinase Wee1.[3]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 78495-63-3 | [1][2][3] |
| Molecular Formula | C₇H₈BFO₃ | [2] |
| Molecular Weight | 169.95 g/mol | [3] |
| Appearance | White to off-white powder/solid | [2][3] |
| Melting Point | 120-125 °C | [3] |
| Purity | ≥95% to ≥97.0% | [2][3] |
| Storage | Store in a dry, ventilated room, away from direct sunlight. | [2] |
Applications in Pharmaceutical Synthesis
2-Fluoro-6-methoxyphenylboronic acid is a crucial intermediate in the synthesis of a variety of biologically active compounds. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming biaryl structures, which are common motifs in many drug molecules.
Key Applications:
-
GABA-A Receptor Modulators: Used in the preparation of functionally selective allosteric modulators of GABA-A receptors, which are important targets for treating anxiety, epilepsy, and other neurological disorders.[3]
-
Cancer Therapeutics: Serves as a reactant in the synthesis of inhibitors for the checkpoint kinase Wee1, a critical regulator of the cell cycle and a promising target in cancer therapy.[3]
-
Drug Discovery: The fluorinated methoxyphenyl moiety can be incorporated into drug candidates to enhance metabolic stability, improve binding affinity to biological targets, and optimize pharmacokinetic profiles.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Fluoro-6-methoxyphenylboronic acid with an aryl halide.
Materials:
-
2-Fluoro-6-methoxyphenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial, add 2-Fluoro-6-methoxyphenylboronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Seal the vessel with a rubber septum or a Teflon screw cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add the degassed solvent via syringe to achieve a desired concentration (e.g., ~0.1-0.2 M with respect to the aryl halide).
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating mantle at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Typical Reaction Conditions:
| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 3-Iodopyridine | PdCl₂(dppf) (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 8 | 80-90 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 6 | >90 |
Note: These are representative conditions and may require optimization for specific substrates.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for C-N Bond Formation with 2,3-Difluoro-6-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where nitrogen-containing heterocycles and arylamines are prevalent structural motifs. 2,3-Difluoro-6-methoxyphenylboronic acid is a valuable building block for introducing a uniquely substituted phenyl group into molecules, potentially enhancing pharmacokinetic properties or binding interactions. This document provides detailed application notes and representative protocols for the C-N bond formation utilizing this specific boronic acid via two of the most powerful methods in the synthetic chemist's toolbox: the Chan-Lam amination and the Buchwald-Hartwig amination.
It is important to note that while this compound is an excellent candidate for these transformations, a survey of the current literature reveals a scarcity of specific, published examples detailing its use in C-N coupling reactions. Therefore, the following protocols are presented as robust, representative procedures based on well-established methodologies for structurally similar arylboronic acids. Optimization of the reaction conditions for specific substrates is highly recommended to achieve optimal results.
Application Highlights
-
Access to Novel Chemical Space: The 2,3-difluoro-6-methoxyphenyl moiety can impart unique electronic and conformational properties to lead compounds.
-
Broad Substrate Scope: These methods are generally applicable to a wide range of nitrogen-containing nucleophiles, including primary and secondary aliphatic and aromatic amines, amides, and heterocycles.
-
Medicinal Chemistry: The resulting N-aryl compounds are key intermediates in the synthesis of a diverse array of biologically active molecules.
Reaction Methodologies
Chan-Lam Amination
The Chan-Lam amination is a copper-catalyzed cross-coupling reaction between a boronic acid and an amine.[1] A key advantage of this method is that it can often be performed under mild conditions, sometimes even at room temperature and open to the air, making it experimentally convenient.[1]
General Reaction Scheme:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most reliable and versatile methods for the formation of C-N bonds.[2] The reaction's efficiency is highly dependent on the choice of a sterically bulky and electron-rich phosphine ligand coordinated to the palladium center.[3]
General Reaction Scheme:
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the Chan-Lam and Buchwald-Hartwig amination reactions.
Caption: General workflow for a Chan-Lam amination reaction.
References
Application Notes and Protocols for the Derivatization of 2,3-Difluoro-6-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Difluoro-6-methoxyphenylboronic acid is a valuable building block in modern organic synthesis, particularly for the construction of complex biaryl molecules. The presence of two fluorine atoms and a methoxy group on the phenyl ring significantly influences the electronic properties, metabolic stability, and conformational preferences of the resulting derivatives. These characteristics make it an attractive starting material in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.
The primary application for this reagent is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds. This document provides detailed protocols and application notes for the derivatization of this compound via this pathway.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that joins an organoboron compound (e.g., this compound) with an organohalide or triflate.[1][2] The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the relatively low toxicity of its boron-containing byproducts.[3] For electron-deficient and sterically hindered boronic acids, such as the title compound, specific catalysts and conditions are often required to achieve high yields.
The general catalytic cycle involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new biaryl product and regenerating the palladium(0) catalyst.[2][4]
Experimental Workflow and Protocols
The following section details a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Conditions are based on established methods for structurally similar electron-deficient fluorinated arylboronic acids.
Detailed Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF/H₂O mixture)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (0.50 mmol, 1.0 equiv.), this compound (0.60 mmol, 1.2 equiv.), and the base (1.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (0.01-0.03 mmol, 2-6 mol%) and the phosphine ligand (0.01-0.06 mmol, 2-12 mol%) and add this mixture to the Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) to the reaction mixture via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Data Presentation
Effective derivatization requires careful selection of catalysts, ligands, bases, and solvents. The following tables summarize typical components and provide a template for presenting quantitative results.
Table 1: Recommended Components for Suzuki-Miyaura Coupling of this compound
| Component | Recommended Options | Typical Molar Ratio / Concentration | Notes |
| Aryl Halide | Aryl Bromides, Iodides, or Triflates | 1.0 equivalent | Aryl chlorides may require more active catalyst systems.[5] |
| Boronic Acid | This compound | 1.1 - 1.5 equivalents | An excess is used to drive the reaction to completion. |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 1 - 5 mol % | Pre-catalysts are typically used to generate the active Pd(0) species in situ. |
| Ligand | Buchwald ligands (SPhos, XPhos), P(t-Bu)₃, PCy₃ | 1.1 - 2.0 eq. relative to Pd | Bulky, electron-rich phosphine ligands are often effective for challenging substrates.[1] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | 2.0 - 3.0 equivalents | The choice of base is crucial and can significantly impact the reaction rate and yield.[6] |
| Solvent | 1,4-Dioxane, Toluene, THF, DME, often with H₂O | 0.1 - 0.5 M | The solvent system can influence catalyst solubility and reaction kinetics. |
| Temperature | 80 - 120 °C | N/A | Higher temperatures are often needed for less reactive coupling partners. |
Table 2: Representative Quantitative Data for Coupling with Various Aryl Bromides (Hypothetical)
The following data is illustrative and represents typical outcomes for Suzuki-Miyaura reactions with fluorinated boronic acids.
| Entry | Aryl Bromide (Ar-Br) | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (3) / XPhos (6) | K₂CO₃ | 1,4-Dioxane | 110 | 8 | 92 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (3) / P(t-Bu)₃ (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75 |
| 4 | 2-Bromotoluene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 68 |
Logical Relationships in Catalyst Selection
The choice of catalyst and ligand is critical, especially for sterically hindered and electron-deficient substrates like this compound. The relationship between the substrate and catalyst system can be visualized as follows.
Conclusion
This compound serves as a key intermediate for synthesizing highly functionalized biaryl compounds. Its successful derivatization via Suzuki-Miyaura cross-coupling relies on the careful selection of a palladium catalyst system, base, and solvent to overcome the challenges posed by its electronic and steric properties. The protocols and guidelines presented here offer a robust starting point for researchers in drug discovery and materials science to effectively utilize this versatile building block.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2,3-Difluoro-6-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the multi-gram scale synthesis of 2,3-Difluoro-6-methoxyphenylboronic acid, a key building block in the development of novel pharmaceutical agents. The protocol details a robust and scalable synthetic route, alongside purification strategies and applications in palladium-catalyzed cross-coupling reactions.
Introduction
Arylboronic acids are indispensable tools in modern organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The target molecule, this compound, is of significant interest due to the unique electronic properties conferred by its fluorine and methoxy substituents. These features can impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This document outlines a reliable method for the preparation of this valuable intermediate on a scale suitable for preclinical and early-phase drug development.
Synthesis of this compound
The synthetic strategy to access this compound on a larger scale typically involves a Grignard reaction with a suitable aryl halide, followed by reaction with a borate ester and subsequent acidic workup.[1][2][3] This classic approach is well-suited for scale-up due to its high convergence and the ready availability of starting materials.
A plausible starting material for this synthesis is 1-bromo-2,3-difluoro-6-methoxybenzene. While not directly found in the initial search, its precursor, 3,4-difluoroanisole, can be formylated to produce 2,3-difluoro-6-methoxybenzaldehyde, indicating the feasibility of accessing the required substitution pattern.[4] For the purpose of this protocol, we will assume the availability of 1-bromo-2,3-difluoro-6-methoxybenzene.
Experimental Protocol: Gram-Scale Synthesis
Materials:
-
1-bromo-2,3-difluoro-6-methoxybenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Instrumentation:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Mechanical stirrer with heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
Procedure:
-
Grignard Reagent Formation:
-
To a dry 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Briefly heat the flask under vacuum and then cool to room temperature under a stream of dry nitrogen.
-
Add a small crystal of iodine to the flask.
-
Add anhydrous THF (200 mL) to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-2,3-difluoro-6-methoxybenzene (1.0 eq) in anhydrous THF (300 mL).
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the reaction mixture containing the Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Dissolve triisopropyl borate (1.5 eq) in anhydrous THF (150 mL) and add it dropwise to the cold Grignard solution over 1 hour, ensuring the internal temperature remains below -60 °C.
-
Stir the reaction mixture at -78 °C for 3 hours, then allow it to warm to room temperature overnight with continuous stirring.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of 2 M HCl until the solution is acidic (pH ~2). Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash with brine (2 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture.
-
Alternatively, for more challenging purifications, the crude boronic acid can be dissolved in diethyl ether and treated with a saturated aqueous solution of sodium hydroxide to form the boronate salt. The aqueous layer is then separated, washed with diethyl ether, and acidified with 2 M HCl to precipitate the pure boronic acid, which is then filtered, washed with cold water, and dried under vacuum.[5]
-
Data Presentation
| Step | Reactant | Molar Equiv. | Molecular Weight ( g/mol ) | Amount (g) | Yield (%) | Purity (by HPLC) |
| 1 | 1-bromo-2,3-difluoro-6-methoxybenzene | 1.0 | 223.02 | 50.0 | - | >98% |
| 2 | Magnesium Turnings | 1.2 | 24.31 | 6.5 | - | - |
| 3 | Triisopropyl borate | 1.5 | 188.08 | 63.0 | - | - |
| 4 | This compound (Crude) | - | 187.93 | 38.5 | ~92% | ~90% |
| 5 | This compound (Purified) | - | 187.93 | 32.7 | ~78% | >98% |
Note: The above data is representative and based on typical yields for similar transformations.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of complex biaryl and heteroaryl structures. The electron-withdrawing nature of the fluorine atoms can influence the reactivity and final properties of the coupled products.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent and degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Scale-up synthesis workflow for this compound.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.
References
- 1. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 4. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Protodeboronation of 2,3-Difluoro-6-methoxyphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the use of 2,3-Difluoro-6-methoxyphenylboronic acid in chemical synthesis, with a specific focus on overcoming protodeboronation in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction is a common challenge in Suzuki-Miyaura coupling, leading to the formation of 1,2-difluoro-3-methoxybenzene as a byproduct and consequently reducing the yield of the desired coupled product. This compound is particularly susceptible to this reaction due to the electronic effects of the ortho-fluoro and methoxy substituents, which can influence the stability of the boronic acid under basic reaction conditions.
Q2: How do the substituents on this compound affect its susceptibility to protodeboronation?
Q3: What are the primary factors that promote protodeboronation during a Suzuki-Miyaura reaction?
A3: Several factors can accelerate the rate of protodeboronation:
-
Strong Bases: The use of strong bases, especially in the presence of water, can increase the rate of protodeboronation.
-
High Temperatures: Elevated reaction temperatures can provide the necessary activation energy for the protodeboronation pathway.
-
Presence of Water: Water acts as a proton source for the cleavage of the C-B bond.
-
Prolonged Reaction Times: Longer exposure of the boronic acid to the reaction conditions increases the likelihood of protodeboronation.
-
Inefficient Catalytic Cycle: If the desired Suzuki-Miyaura coupling is slow, the boronic acid has more time to decompose via protodeboronation.
Q4: How can I minimize protodeboronation when using this compound?
A4: To minimize protodeboronation, consider the following strategies:
-
Choice of Base: Employ milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong hydroxides like NaOH or KOH.
-
Anhydrous Conditions: Use anhydrous solvents and ensure all reagents and glassware are thoroughly dried to minimize the presence of water.
-
Lower Reaction Temperature: If the catalytic system is sufficiently active, running the reaction at a lower temperature can significantly reduce the rate of protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate, can be a highly effective strategy. These derivatives often exhibit slower, controlled release of the boronic acid into the reaction medium, minimizing its concentration and thus the rate of protodeboronation.
-
Highly Active Catalyst Systems: Employing a highly active palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, allowing it to outcompete the protodeboronation side reaction.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura reactions with this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low yield of desired product and significant amount of 1,2-difluoro-3-methoxybenzene byproduct. | High rate of protodeboronation. | 1. Optimize the base: Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Reduce reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). 3. Ensure anhydrous conditions: Use freshly dried, degassed solvents and dry glassware. 4. Use a boronic ester derivative: Consider converting the boronic acid to its pinacol or MIDA ester. |
| Reaction is sluggish or does not go to completion. | Inefficient catalyst system or catalyst deactivation. | 1. Screen different palladium catalysts and ligands: Buchwald-type ligands are often effective for challenging substrates. 2. Increase catalyst loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial. 3. Degas the reaction mixture thoroughly: Oxygen can deactivate the palladium catalyst. |
| Formation of homocoupled biaryl byproduct (from the aryl halide). | Catalyst system promotes homocoupling. | 1. Lower the reaction temperature. 2. Use a different palladium precatalyst or ligand. 3. Ensure slow addition of the base. |
| Inconsistent results between batches. | Degradation of this compound. | 1. Store the boronic acid properly: Keep it in a tightly sealed container under an inert atmosphere at low temperature. 2. Check the purity of the boronic acid before use: Use techniques like NMR to confirm its integrity. |
Experimental Protocols
While a specific, optimized protocol for this compound is not available in the searched literature, the following general procedure for a Suzuki-Miyaura coupling with a challenging arylboronic acid can be adapted and optimized.
General Procedure for Suzuki-Miyaura Coupling:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen anhydrous base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Then, add the degassed, anhydrous solvent (e.g., dioxane, toluene, or THF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Note: This is a general guideline. The optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) should be determined through systematic screening for the specific substrates being used.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura coupling pathway and the undesired protodeboronation pathway.
Caption: Competing pathways in the Suzuki-Miyaura reaction.
The following workflow provides a logical approach to troubleshooting low yields due to protodeboronation.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
Suppressing homocoupling in Suzuki reactions of difluorophenylboronic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals suppress the formation of homocoupling byproducts in Suzuki-Miyaura cross-coupling reactions involving difluorophenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a particular issue with difluorophenylboronic acids?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct (Ar-Ar) instead of the desired cross-coupled product (Ar-Ar'). This side reaction reduces the yield of the target molecule and complicates purification. Difluorophenylboronic acids are electron-deficient, which can make them more prone to certain homocoupling pathways.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The formation of homocoupling products is primarily attributed to two mechanisms:
-
Oxygen-Mediated Homocoupling : The presence of molecular oxygen is a major contributor.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[2] These Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[4][5]
-
Pd(II) Precatalyst Reduction : When using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂), the initial reduction to the active Pd(0) species can occur via the homocoupling of two boronic acid molecules.[4]
A proposed alternative mechanism, especially for electron-deficient arylboronic acids, involves a protonolysis/second transmetalation event.[1]
Q3: How exactly does molecular oxygen promote the homocoupling side reaction?
A3: Molecular oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, ((η²-O₂)PdL₂).[5] This complex is highly reactive towards the boronic acid. The mechanism involves the coordination of an oxygen atom to the boron atom, followed by a reaction with a second molecule of boronic acid. This ultimately leads to the formation of a diarylpalladium(II) complex (Ar-Pd-Ar), which then reductively eliminates the homocoupled biaryl product.[5] Therefore, failing to properly degas the reaction mixture is a common reason for significant homocoupling.[2]
Q4: What is the role of the palladium catalyst's oxidation state in the homocoupling process?
A4: The oxidation state of the palladium catalyst is crucial. The desired Suzuki cross-coupling cycle relies on the Pd(0)/Pd(II) couple.[6][7] Homocoupling is often mediated by Pd(II) species.[8][9] If a Pd(II) precatalyst is used, it must first be reduced to Pd(0) to enter the main catalytic cycle. This reduction can proceed via homocoupling, where two boronic acid molecules act as the reducing agent.[4] Furthermore, any oxidation of the active Pd(0) catalyst back to Pd(II) during the reaction (e.g., by oxygen) creates an opportunity for the homocoupling pathway to compete with the desired cross-coupling.[2][5]
Troubleshooting Guide
Q5: I am observing a significant amount of homocoupling byproduct in my reaction. What are the first troubleshooting steps?
A5: If you are experiencing high levels of homocoupling, the most critical factor to address is the exclusion of oxygen.
-
Ensure an Inert Atmosphere : Deoxygenate your solvent thoroughly. This can be done by bubbling an inert gas (nitrogen or argon) through the solvent for an extended period. A more effective method is a "freeze-pump-thaw" cycle.
-
Proper Degassing Technique : Before adding the catalyst, ensure the reaction vessel containing the substrates, base, and solvent is thoroughly purged with an inert gas. A subsurface sparge with nitrogen or argon is highly effective at removing dissolved oxygen.[8][9]
-
Check for Leaks : Ensure all joints and seals on your reaction setup are airtight to prevent oxygen from entering during the reaction.
The flowchart below outlines a systematic approach to troubleshooting this issue.
Caption: A troubleshooting workflow for diagnosing and resolving issues with homocoupling in Suzuki reactions.
Q6: Beyond inert atmosphere, which reaction parameters can I optimize to suppress homocoupling?
A6: Several parameters can be adjusted. A summary is provided in the table below.
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Palladium Source | Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst. | Avoids the initial reduction step of Pd(II) salts, which can generate homocoupling byproducts.[4] |
| Ligand | Use bulky, electron-rich phosphine ligands. For electron-deficient boronic acids, SPhos is often effective.[1] | Ligands stabilize the Pd(0) state and can sterically hinder the formation of the diarylpalladium complex required for homocoupling. |
| Additives | Add a mild reducing agent like potassium formate (KOOCH). | Helps to minimize the concentration of free Pd(II) species in the reaction mixture without reducing the Ar-Pd(II)-X intermediate.[8][9] |
| Base | Use a weaker base if compatible with the reaction (e.g., K₃PO₄, K₂CO₃, or KF for base-sensitive substrates). | The choice of base can influence the rates of transmetalation for both the cross-coupling and homocoupling pathways.[6][10] |
| Temperature | Optimize the temperature; sometimes lower temperatures can favor the desired reaction. | Reaction kinetics for the desired and undesired pathways can have different temperature dependencies. |
| Reagent Addition | Consider adding the boronic acid last to a pre-heated mixture of the other reagents. | This practice may help to ensure the catalyst is in its active Pd(0) state and that the rate of oxidative addition of the aryl halide is fast, minimizing the opportunity for the boronic acid to react with the catalyst in other ways.[3] |
Q7: Are there specific ligands recommended for coupling electron-deficient partners like difluorophenylboronic acids?
A7: Yes. For challenging couplings involving electron-deficient boronic acids, standard ligands may not be optimal. The use of bulky, electron-rich biarylmonophosphine ligands is often beneficial. Specifically, dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) has been successfully used to obtain high yields of cross-coupling products while suppressing the homocoupling of electron-deficient arylboronic acids.[1]
Experimental Protocols
Sample Protocol: Suzuki-Miyaura Coupling of 2,4-Difluorophenylboronic Acid with an Aryl Bromide
This protocol incorporates several strategies to minimize homocoupling.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2,4-Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)
-
SPhos (0.08 mmol, 8 mol %)
-
K₃PO₄ (2.0 mmol, 2.0 equiv), finely ground and dried
-
Toluene/Water (10:1 v/v, 5 mL), thoroughly degassed
Procedure:
-
Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol) and K₃PO₄ (2.0 mmol).
-
Inerting : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Preparation : In a separate glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol) to the flask.
-
Solvent Addition : Add the degassed toluene/water solvent mixture via syringe.
-
Degassing : Sparge the resulting slurry with a subsurface stream of argon or nitrogen for 15-20 minutes.
-
Boronic Acid Addition : Add the 2,4-difluorophenylboronic acid (1.5 mmol) to the reaction mixture under a positive flow of inert gas.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Key Reaction Pathways
The following diagrams illustrate the desired catalytic cycle and the competing homocoupling pathway.
Caption: The catalytic cycle for the desired Suzuki-Miyaura cross-coupling reaction.
Caption: A common pathway for the undesired homocoupling of boronic acids, mediated by oxygen.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Palladium Catalysis for 2,3-Difluoro-6-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered and electronically complex 2,3-Difluoro-6-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low or no yield. What are the primary parameters to investigate?
A1: Low yields with this substrate are common due to a combination of steric hindrance from the ortho-methoxy group and the electronic effects of the difluoro substitution. The primary factors to optimize are the palladium catalyst system (ligand and precatalyst), the base, and the solvent.[1][2]
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2][3] For sterically demanding substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are recommended.[1][2][4][5] These ligands promote the crucial oxidative addition and reductive elimination steps, which can be sluggish for hindered substrates.[1][6]
-
Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.[2] For this compound, which is prone to protodeboronation, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are good starting points.[2] In more challenging cases, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) might be necessary.[2][5]
-
Solvent System: Anhydrous, degassed aprotic polar solvents are generally preferred. Combinations like dioxane/water or THF/water are commonly used.[4][7] The water content can be crucial when using phosphate or carbonate bases.[2][7]
Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?
A2: Protodeboronation (the replacement of the boronic acid group with a hydrogen atom) is a common side reaction, especially with electron-deficient boronic acids.
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can facilitate protodeboronation.
-
Use Milder Bases: If possible, use weaker bases like K₂CO₃ or CsF.
-
Modify the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA boronate, or a potassium trifluoroborate salt.[1][4] These derivatives are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[4]
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize this side reaction.
Q3: My main side-product is the homocoupling of the boronic acid. What are the causes and how can I prevent it?
A3: Homocoupling of the boronic acid to form a symmetrical biaryl is often promoted by the presence of oxygen or certain palladium species.[4]
-
Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen.[4]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can be beneficial. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species might be inefficient, leading to side reactions.[4]
-
Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[4]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.[3]
Q4: What is the optimal palladium precatalyst and ligand combination for coupling this compound with a hindered aryl halide?
A4: For coupling two sterically hindered partners, a highly active catalyst system is essential.[8]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands are excellent choices. SPhos and XPhos are particularly effective for hindered substrates.[2][6] N-heterocyclic carbene (NHC) ligands have also shown high efficacy in forming tetra-ortho-substituted biaryls.[2][5]
-
Recommended Precatalysts: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used precatalysts.[9] More advanced, air-stable precatalysts that incorporate the ligand, such as XPhos-Pd-G3, can also be highly effective as they ensure the correct ligand-to-metal ratio and facilitate the formation of the active catalytic species.
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective Pd(II) and Pd(0) sources. |
| Ligand | XPhos, SPhos, or an NHC ligand | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination for hindered substrates.[2][4][6] |
| Catalyst Loading | 1-5 mol% Pd | Higher catalyst loading may be required for challenging couplings. |
| Ligand:Palladium Ratio | 1:1 to 2:1 | Optimizing this ratio is crucial for catalyst activity and stability. |
| Base | K₃PO₄, Cs₂CO₃, or t-BuOK | Choice depends on the reactivity of the coupling partners and the propensity for side reactions.[2][5] |
| Solvent | Dioxane, THF, or Toluene (often with a small amount of water) | Aprotic solvents are generally preferred. Water can be beneficial with certain bases.[2][5][7] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barrier for hindered substrates. |
| Boronic Acid Derivative | Potassium trifluoroborate or Pinacol ester (BPin) | More stable alternatives to the free boronic acid to minimize protodeboronation.[1][4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, palladium precatalyst, and ligand.
-
Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the base and this compound to the vial.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Troubleshooting Workflow for Low-Yielding Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with 2,3-Difluoro-6-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,3-Difluoro-6-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The electron-deficient nature of this substrate presents unique challenges, where the choice of base is a critical parameter for success.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling reaction?
The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron compound.[1][2] In the absence of a base, the transmetalation step is often prohibitively slow. The base reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[3][4][5] This "ate" complex has an enhanced electron density on the organic group, which greatly accelerates its transfer from the boron atom to the palladium center during the transmetalation step.[3] Additionally, the base can participate in the formation of palladium-alkoxide or -hydroxide complexes, which can also be key intermediates in the catalytic cycle.[1][5]
Q2: Why is this compound considered a challenging substrate?
The presence of two electron-withdrawing fluorine atoms on the phenyl ring makes this compound an "electron-deficient" boronic acid. Such substrates are often challenging in Suzuki couplings because their reduced nucleophilicity can lead to a slower rate of transmetalation, which is frequently the rate-determining step of the reaction.[6] This can result in lower yields, require more forcing reaction conditions (higher temperatures, longer times), or necessitate a more carefully optimized catalyst-ligand-base system to achieve efficient coupling.[6]
Q3: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, particularly with electron-deficient or heteroaryl boronic acids.[7] This process is often promoted by the presence of a base and water. To minimize this undesired pathway, consider the following strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to a milder base like potassium fluoride (KF) or using weaker carbonate bases may be beneficial, especially if your starting materials are sensitive.[3][8]
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Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, running the reaction under anhydrous conditions can suppress protodeboronation.[8]
-
Use Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from degradation prior to the coupling reaction.[9]
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive temperatures, as these can favor the degradation pathway.
Q4: Which bases are commonly recommended for Suzuki coupling with electron-deficient boronic acids, and how do they compare?
The choice of base is critical and often needs to be empirically determined for a specific substrate combination. For challenging, electron-deficient boronic acids, stronger inorganic bases are often required to facilitate the slow transmetalation step.
Troubleshooting Guide
Problem: Low to No Product Formation
A failed Suzuki coupling can be frustrating. Before re-running the reaction, systematically assess the following key parameters.
-
Possible Cause 1: Inactive Catalyst or Ligand
-
Troubleshooting Steps: Palladium(0) is the active species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions facilitate its in-situ reduction.[10] Catalysts and phosphine ligands can be air-sensitive and degrade over time. Use a fresh batch of catalyst and ligand or consider using a more robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle).[10]
-
-
Possible Cause 2: Oxygen Contamination
-
Troubleshooting Steps: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote the undesirable homocoupling of the boronic acid.[10] Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 30-60 minutes, or by several freeze-pump-thaw cycles). Assemble the reaction under a strict inert atmosphere (Ar or N₂).[10][11]
-
-
Possible Cause 3: Inappropriate Base or Solvent System
-
Troubleshooting Steps: The base and solvent are interdependent. For this compound, a relatively strong base is likely needed. If K₂CO₃ is ineffective, screen stronger bases like K₃PO₄ or Cs₂CO₃.[6] Ensure the base is a fine, dry powder for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[10]
-
-
Possible Cause 4: Poor Reagent Quality
-
Troubleshooting Steps: Verify the purity of your aryl halide and boronic acid. Boronic acids can dehydrate to form cyclic boroxine trimers or undergo protodeboronation upon storage.[10] If degradation is suspected, try converting the boronic acid to its more stable pinacol ester or diethanolamine adduct.[10]
-
Data and Protocols
Comparison of Common Bases for Electron-Deficient Boronic Acids
| Base | Solvent System | Strength | Key Advantages & Considerations |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Strong | Often effective for challenging couplings and electron-deficient substrates; promotes high reaction rates.[6] |
| Cs₂CO₃ | Dioxane, THF, DMF | Strong | Highly effective and often provides superior results for difficult couplings due to its high solubility in organic solvents.[6] Its higher cost can be a drawback. |
| K₂CO₃ | Dioxane/H₂O, ACN/H₂O | Moderate | A common and cost-effective choice. May require higher temperatures or longer reaction times for this specific substrate.[6][12][13] |
| KF | Toluene, THF | Mild | Useful when base-labile functional groups (e.g., esters) are present, as it is less likely to cause hydrolysis.[3][8] May result in slower reaction rates. |
| Et₃N | Acetonitrile, DMF | Organic (Weak) | Typically used in anhydrous conditions. May not be sufficiently strong for this electron-deficient boronic acid.[6][12] |
General Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃/SPhos, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to limiting reagent)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the palladium catalyst and any additional ligand.
-
Add the degassed solvent mixture via syringe.
-
Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Visualizations
Caption: The Suzuki catalytic cycle, highlighting the activation of boronic acid by a base.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Technical Support Center: Solvent Effects in Cross-Coupling of 2,3-Difluoro-6-methoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the role of solvents in palladium-catalyzed cross-coupling reactions involving 2,3-Difluoro-6-methoxyphenylboronic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the cross-coupling of this compound?
A1: The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions by influencing several key factors.[1] It must effectively solubilize the reactants, including the boronic acid, the coupling partner (aryl halide/triflate), the base, and the catalyst to ensure a homogeneous reaction mixture.[2] Furthermore, the solvent's polarity and coordinating ability can significantly affect the stability of catalytic intermediates, reaction rates, and even the chemoselectivity of the coupling process.[3][4] For instance, polar solvents can stabilize charged transition states that occur during the reaction.[4][5]
Q2: Why are solvent mixtures, particularly with water, so common in Suzuki-Miyaura coupling reactions?
A2: Solvent mixtures, typically an organic solvent like dioxane, THF, or ethanol with water, are frequently used for several reasons. Water is excellent at dissolving the inorganic bases (e.g., K₂CO₃, K₃PO₄) that are essential for activating the boronic acid.[2] The base converts the neutral boronic acid into a more nucleophilic boronate anion, which is necessary for the critical transmetalation step in the catalytic cycle.[2] While anhydrous conditions are possible, the use of water often leads to faster and more efficient reactions, although an excess can promote undesirable side reactions like protodeboronation.[2][6]
Q3: How does the specific structure of this compound influence solvent choice?
A3: The structure of this particular boronic acid presents unique considerations. The ortho-methoxy group has the potential to chelate (coordinate) to the palladium catalyst, which can influence the reaction's regioselectivity and rate.[7][8] The electron-withdrawing fluorine atoms also modulate the electronic properties of the molecule. A suitable solvent must accommodate these electronic effects and ensure the solubility of this relatively polar substrate. For substrates with poor solubility, more polar aprotic solvents like DMF may be necessary, but these should be used with caution due to potential side reactions.[9]
Q4: Can the solvent change which part of a molecule reacts if there are multiple possible reaction sites?
A4: Yes, this phenomenon is known as a solvent-induced switch in selectivity.[3] For substrates containing multiple reactive sites (e.g., a chloro and a triflate group), the solvent can determine which site the catalyst preferentially adds to.[3][5] Nonpolar solvents like THF or toluene may favor reaction at one site, while polar, coordinating solvents such as DMF or acetonitrile can favor another by stabilizing different transition states or altering the active catalytic species.[3][10]
Troubleshooting Guide
Q1: My reaction yield is very low or the reaction is not starting. What are the first things to check related to the solvent?
A1: When a Suzuki coupling fails, improper solvent conditions are a common cause.[11]
-
Oxygen Contamination: The single most critical factor is ensuring your solvent is thoroughly degassed.[12] Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[12][13] Purge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[11]
-
Reagent Solubility: Visually inspect the reaction mixture. If the starting materials, particularly the base, are not well-dissolved or suspended, the reaction will be slow or may not proceed.[14] Ensure vigorous stirring, especially for biphasic (organic/aqueous) systems.[15] If solubility is an issue, consider a more polar solvent system like dioxane/water or DMF.[9][14]
-
Catalyst Inactivity: Ensure your palladium source is active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species, a process the solvent can influence.[1][12]
Q2: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid. What is the cause and how can I prevent it?
A2: Homocoupling of boronic acids is a common side reaction that produces a symmetrical biaryl from two molecules of the boronic acid.[16] This is almost always caused by the presence of oxygen in the reaction.[6][12]
-
Solution: Improve the degassing procedure for your solvent and reagents. Ensure the reaction is maintained under a strict inert atmosphere from start to finish.[12] Homocoupling can also occur during the activation of a Pd(II) precatalyst, where the boronic acid itself acts as the reductant.[13] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst can sometimes mitigate this issue.[12]
Q3: My aryl halide starting material is consumed, but instead of the desired product, I am isolating 1,2-difluoro-3-methoxybenzene. What is happening?
A3: This indicates that a side reaction called protodeboronation is occurring.[13] In this process, the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.
-
Cause: This reaction is often catalyzed by the base and can be exacerbated by excessive water or prolonged reaction times at high temperatures.[6][13]
-
Solution:
-
Reduce Water Content: While some water is beneficial, too much can be detrimental. Try reducing the proportion of water in your solvent system (e.g., from 5:1 to 10:1 dioxane/water).[2]
-
Change the Base: Consider using a milder or non-hydroxide generating base. K₃PO₄ is often a good choice to minimize this side reaction.[2]
-
Use a Boronic Ester: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from protodeboronation.[17]
-
Q4: The reaction is sluggish and does not go to completion even after extended time. How can the solvent choice impact the reaction rate?
A4: A slow reaction rate can often be traced back to the solvent system.
-
Poor Solubility: As mentioned, poor solubility of any component will slow the reaction. Consider switching to a solvent system known for good solubilizing power, such as Toluene/Ethanol/Water or Dioxane/Water.[18][19]
-
Solvent Polarity: The reaction rate can be influenced by the solvent's ability to stabilize intermediates. For some systems, a more polar solvent can accelerate the reaction.[1] You might screen a few different solvent systems to find the optimal one for your specific coupling partners (see data table below).
-
Temperature: Ensure the reaction temperature is appropriate for the chosen solvent. For higher-boiling point solvents like toluene or dioxane, temperatures around 80-110 °C are common.[19]
Data Presentation
The following table summarizes the general effects of common solvents on Suzuki-Miyaura cross-coupling reactions. The yields are illustrative and will vary based on the specific aryl halide, catalyst, and base used.
| Solvent System | Type | Typical Temperature (°C) | Advantages | Potential Issues & Considerations |
| Dioxane / H₂O (e.g., 4:1) | Polar Ethereal / Protic | 80 - 100 | Excellent for dissolving a wide range of substrates and inorganic bases.[2] Generally provides good to excellent yields. | Dioxane can form peroxides; use a freshly distilled or inhibitor-free bottle.[13] |
| Toluene / H₂O (e.g., 10:1) | Nonpolar Aromatic / Protic | 80 - 110 | Good for many substrates; higher boiling point allows for higher reaction temperatures.[19][20] | Can lead to poor solubility of highly polar substrates or inorganic bases, requiring vigorous stirring. |
| THF / H₂O (e.g., 4:1) | Polar Ethereal / Protic | 65 - 75 | Lower boiling point is useful for heat-sensitive substrates. Good general-purpose solvent.[9][11] | Lower reaction temperature may lead to slower reaction rates.[11] |
| Ethanol / H₂O (e.g., 5:1) | Polar Protic | 70 - 80 | Considered a "greener" solvent.[18] Effective for many couplings, particularly with hydrophilic substrates. | The protic nature of ethanol can sometimes participate in or hinder the reaction.[9] |
| DMF (anhydrous or with H₂O) | Polar Aprotic | 80 - 120 | Excellent solubilizing power for challenging or poorly soluble substrates.[1][9] | Can be reduced by the catalyst and may lead to side reactions.[1] Use high-purity, amine-free DMF. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.3 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Degassed Solvent (e.g., Dioxane/Water 4:1, 0.1 M concentration relative to aryl bromide)
-
Oven-dried reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and the base (2.5 equiv).[12]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (3 mol%).[2]
-
Solvent Addition: Add the degassed solvent system via syringe.[12]
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.[19]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[19]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[12]
Mandatory Visualization
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling reactions.
Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aidic.it [aidic.it]
- 19. benchchem.com [benchchem.com]
- 20. scispace.com [scispace.com]
Technical Support Center: Suzuki Coupling with 2,3-Difluoro-6-methoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in Suzuki-Miyaura coupling reactions involving 2,3-Difluoro-6-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in very low or no yield. What are the most common initial checks?
A1: When encountering low yields with this specific boronic acid, the primary suspects are related to its electronic properties and stability. Start by verifying the following:
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Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). The palladium catalyst, particularly in its active Pd(0) form, is sensitive to oxygen.
-
Reagent Quality: Confirm the purity and integrity of your this compound, aryl halide, and solvent. Boronic acids can degrade over time, and solvents must be anhydrous and thoroughly degassed.
-
Catalyst Activity: Use a fresh or properly stored palladium catalyst and ligand. Pre-catalysts that rapidly generate the active Pd(0) species are often beneficial for challenging substrates.
Q2: I suspect my this compound is decomposing under the reaction conditions. What could be the cause and how can I mitigate it?
A2: this compound is susceptible to protodeboronation, especially under basic conditions at elevated temperatures. The electron-withdrawing fluorine atoms can increase the rate of this undesired side reaction.
-
Cause: The primary cause is the reaction of the boronic acid with water or other protic sources in the presence of a base, which cleaves the C-B bond.
-
Mitigation Strategies:
-
Use a Milder Base: While a base is necessary, very strong bases can accelerate decomposition. Consider using potassium carbonate (K₂CO₃) or a phosphate base like potassium phosphate (K₃PO₄) instead of stronger hydroxide bases.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can slow the rate of protodeboronation. This may require a more active catalyst system.
-
Anhydrous Conditions: For certain couplings, switching to strictly anhydrous conditions with a base like potassium fluoride (KF) or using a boronic ester derivative might be beneficial.
-
Protect the Boronic Acid: In challenging cases, converting the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, can prevent decomposition during the reaction.
-
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?
A3: Given the challenges of this substrate, a robust catalyst system is recommended. A good starting point would be:
-
Catalyst: A palladium pre-catalyst featuring a bulky, electron-rich biarylphosphine ligand, such as SPhos or XPhos (e.g., XPhos Pd G3). These ligands promote the crucial oxidative addition and reductive elimination steps.
-
Base: Potassium phosphate (K₃PO₄) is often a good choice as it is effective but generally less harsh than hydroxides.
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water or THF/water, is commonly used to dissolve both the organic and inorganic reagents.
-
Temperature: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction.
Q4: The reaction stalls and does not go to completion. What adjustments can I make?
A4: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst may have decomposed. Adding a fresh portion of the catalyst might restart the reaction.
-
Insufficient Base: The base may have been consumed or is not effective enough. Ensure you are using a sufficient excess (typically 2-3 equivalents).
-
Poor Solubility: If the starting materials are not fully dissolved, the reaction rate will be slow. Consider a different solvent system or increasing the temperature.
-
Steric Hindrance: The ortho-methoxy group on the boronic acid, in addition to the fluorine atoms, can create steric hindrance. Using a catalyst with a very bulky ligand can help overcome this.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low yields in Suzuki coupling reactions with this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable pre-catalyst like a palladacycle (e.g., XPhos Pd G3). Ensure rigorous degassing of the solvent to prevent oxidation of the Pd(0) species. |
| Inefficient Oxidative Addition | If using an aryl chloride, which is less reactive, switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos) to facilitate this step. Increasing the reaction temperature can also help. |
| Slow Transmetalation | The boronic acid may not be sufficiently activated. Use a stronger base such as K₃PO₄ or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered for better reactivity. Adding a small amount of water to an anhydrous solvent can sometimes improve the solubility of the base and facilitate the formation of the active boronate species. |
| Protodeboronation of Boronic Acid | This is a common issue with electron-deficient boronic acids. Use milder bases (e.g., K₂CO₃, KF), lower the reaction temperature, or consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt. |
Problem 2: Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction. |
| Protodeboronated Starting Material | The boronic acid is unstable under the reaction conditions (high temperature, strong base, presence of water). | Refer to the mitigation strategies for protodeboronation in the FAQs (Q2). |
| Phenol Formation | Reaction of the aryl halide with the base. | Use a weaker base or lower the reaction temperature. |
Data Presentation
The following table summarizes typical yields for Suzuki coupling reactions of fluorinated phenylboronic acids with various aryl halides under different conditions. While specific data for this compound is limited, these examples with structurally similar compounds provide a valuable reference for expected outcomes and optimization strategies.
| Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Difluorophenylboronic acid | 4-Chlorotoluene | XPhos Pd G2 | K₃PO₄ | THF/H₂O | RT | 0.5 | 95 | J. Am. Chem. Soc. 2010, 132, 41, 14073–14075 |
| 2,6-Difluorophenylboronic acid | 2-Bromopyridine | XPhos Pd G2 | K₃PO₄ | THF/H₂O | RT | 0.5 | 92 | J. Am. Chem. Soc. 2010, 132, 41, 14073–14075 |
| 2-Fluoro-6-methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 1 | ~50-60 (total of mono- and di-substituted products) | Beilstein J. Org. Chem. 2018, 14, 2384–2393[1] |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | - | High (ultrasound-assisted) | ACS Omega 2023, 8, 31, 28183–28192[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a recommended starting point and may require optimization for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Technical Support Center: Purification of Products from 2,3-Difluoro-6-methoxyphenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 2,3-Difluoro-6-methoxyphenylboronic acid. The information is presented in a question-and-answer format to directly address common experimental challenges during the purification of reaction products.
Troubleshooting Guides
This guide addresses specific issues that may arise during the purification of products from reactions involving this compound, helping you to identify potential causes and implement effective solutions.
Issue 1: The final product is contaminated with unreacted this compound.
-
Question: After my Suzuki-Miyaura coupling reaction, I'm having trouble separating my desired biaryl product from the unreacted this compound. What purification strategies can I employ?
-
Answer: Contamination with unreacted boronic acid is a common issue. Here are several effective purification strategies:
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Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts.[1] You can dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash it with a basic aqueous solution (e.g., 1M NaOH or Na2CO3). The boronic acid will move into the aqueous layer as its salt, while your desired product, if neutral, will remain in the organic layer. Subsequent separation of the layers, followed by washing the organic layer with brine and drying, should yield a purer product.
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Scavenger Resins: Resins functionalized with diol or diethanolamine groups are highly effective at sequestering boronic acids.[2] Stirring the crude product solution with such a resin will result in the covalent binding of the boronic acid to the resin. The purified product can then be recovered by simple filtration. This method is particularly useful for products that are sensitive to aqueous washes.
-
Chromatography: While standard silica gel chromatography can be effective, boronic acids can sometimes streak on the column.[3] Using a modified mobile phase, such as adding a small amount of acetic acid, can improve separation.[3] Alternatively, reverse-phase chromatography (C18) can be a good option for separating polar compounds.[4]
-
Diethanolamine Adduct Formation: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which may precipitate out of a nonpolar solvent like ether, allowing for separation by filtration.[4]
-
Issue 2: The product is contaminated with homocoupled biaryl byproduct (from the coupling of two this compound molecules).
-
Question: My Suzuki-Miyaura reaction is producing a significant amount of a homocoupled dimer of this compound. How can I remove this impurity?
-
Answer: Homocoupling is a known side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or Pd(II) species.[5] Separating the homocoupled product from the desired product can be challenging due to their similar polarities.
-
Chromatography: Careful optimization of flash column chromatography is the most common method. A shallow solvent gradient and a long column can help improve resolution. Consider using different stationary phases like alumina or employing reverse-phase chromatography.[6][7]
-
Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be highly effective in removing the homocoupled impurity.[4] This may require screening several solvents to find one that provides good differential solubility.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide high purity, although it is less scalable.[3]
-
Issue 3: The product appears to be degrading on the silica gel column.
-
Question: I'm losing a significant amount of my product during silica gel chromatography, and I see multiple spots on the TLC of my collected fractions. What's happening and how can I fix it?
-
Answer: Some compounds, particularly those with sensitive functional groups, can be unstable on acidic silica gel.[7]
-
Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This is typically done by adding a small percentage of triethylamine or ammonia to the eluent system.[3]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[7][8]
-
Rapid Purification: Minimize the time your compound spends on the column by using a faster flow rate or a shorter column, though this may compromise separation efficiency.
-
Non-Chromatographic Methods: If the instability is severe, prioritize non-chromatographic methods like recrystallization or acid-base extraction.[1][4]
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with this compound?
A1: Besides your desired coupled product, you should be prepared to encounter the following common impurities:
-
Unreacted this compound: The starting boronic acid.
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Homocoupled product: A biaryl formed from the coupling of two molecules of this compound.[5]
-
Protodeboronated starting material: 1,2-Difluoro-3-methoxybenzene, formed by the replacement of the boronic acid group with a hydrogen atom.[5]
-
Dehalogenated starting material: If your coupling partner is an aryl halide, the corresponding arene where the halogen has been replaced by a hydrogen atom.[5]
-
Residual Palladium Catalyst: Often appears as a black or gray solid.[2]
Q2: My product is an oil. Can I still use recrystallization for purification?
A2: Recrystallization is only suitable for solid products.[2] For oily products, chromatography (normal or reverse-phase) is the most common purification technique.[2] If your product has acidic or basic functionality, acid-base extraction can also be a powerful tool.
Q3: How can I effectively remove residual palladium catalyst from my reaction mixture?
A3: Residual palladium can often be removed by filtration through a pad of Celite® before the aqueous workup.[2] For soluble palladium species, a charcoal treatment can be effective. This involves stirring the crude product solution with activated charcoal and then filtering through Celite®.[2] Specialized scavenger resins designed to bind palladium are also commercially available.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Like most chemical reagents, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] It is classified as an irritant.[10] Reactions should be conducted in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction to Remove Unreacted Boronic Acid
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
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Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na2CO3). Shake the funnel gently, venting frequently.
-
Layer Separation: Allow the layers to separate. The unreacted boronic acid will be in the upper aqueous layer as its boronate salt. Drain the lower organic layer into a clean flask.
-
Back Extraction (Optional): To maximize product recovery, you can re-extract the aqueous layer with a fresh portion of the organic solvent.
-
Combine Organic Layers: Combine all the organic extracts.
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Washing: Wash the combined organic layer with water and then with brine to remove any residual base and inorganic salts.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Silica Gel Flash Column Chromatography
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TLC Analysis: Determine an appropriate solvent system for separation using thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., a mixture of hexanes and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[6]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Techniques for a Model Suzuki-Miyaura Reaction Product
| Purification Method | Typical Purity | Advantages | Disadvantages | Best Suited For |
| Silica Gel Chromatography | >98% | Widely applicable, can separate complex mixtures.[2] | Can be time-consuming, potential for product decomposition on acidic silica.[2][7] | Most neutral organic compounds. |
| Recrystallization | >99% | Cost-effective, highly scalable, yields very pure product.[2] | Only applicable to solid products, requires finding a suitable solvent.[2] | Crystalline solid products. |
| Acid-Base Extraction | >95% | Good for removing acidic or basic impurities, scalable.[2] | Not suitable if the product is sensitive to acid or base.[2] | Products with different acidity/basicity than impurities. |
| Preparative HPLC | >99% | High resolution for difficult separations.[3] | Low throughput, expensive, requires specialized equipment. | High-purity small-scale purifications. |
Mandatory Visualizations
Caption: A general workflow for the purification of products from organic reactions.
Caption: A logical workflow for troubleshooting low product purity.
References
- 1. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. 2-Fluoro-6-methoxyphenylboronic acid = 95 78495-63-3 [sigmaaldrich.com]
- 10. 2-Fluoro-6-methoxyphenylboronic acid CAS#: 78495-63-3 [amp.chemicalbook.com]
Technical Support Center: Catalyst Deactivation in Reactions with Fluorinated Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation and other common issues encountered during cross-coupling reactions involving fluorinated boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low to No Product Yield
Q1: My Suzuki-Miyaura coupling reaction with a fluorinated boronic acid is resulting in low or no yield. What are the primary factors I should investigate?
A1: Low or non-existent yield is a common issue, often stemming from several factors. A systematic check of the following is recommended:
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Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a primary cause of failure.
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Palladium Black Formation: Visual inspection of your reaction for a black precipitate can indicate the aggregation of the Pd(0) catalyst into an inactive state known as palladium black.[1]
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Ligand Degradation: Phosphine ligands are susceptible to oxidation. Ensure they have been stored under an inert atmosphere and are of high purity.
-
Pyridine Poisoning: If you are using a fluorinated pyridine boronic acid, the lone pair on the nitrogen atom can coordinate to the palladium center, inhibiting its catalytic activity. This is often referred to as the "2-pyridyl problem".[2]
-
-
Inefficient Transmetalation: This crucial step in the catalytic cycle can be sluggish.
-
Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species. For electron-deficient fluorinated boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate transmetalation. However, a base that is too strong can accelerate boronic acid decomposition.
-
Solvent Choice: The solvent mixture must be appropriate for all components of the reaction. For instance, in some cases, the addition of water to a solvent like dioxane can be beneficial for the reaction.[3][4]
-
-
Boronic Acid Instability: Fluorinated boronic acids, particularly heteroaromatic ones, can be unstable under reaction conditions.
-
Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material. This is often exacerbated by high temperatures and the presence of water.
-
-
Poor Reagent Quality: Ensure all reagents, including the aryl halide, boronic acid, catalyst, and base, are pure and dry (unless water is intentionally part of the solvent system).
Issue 2: Significant Formation of Side Products
Q2: I'm observing significant homocoupling of my fluorinated boronic acid. How can I minimize this?
A2: Homocoupling is a common side reaction that leads to the formation of a biaryl product from two molecules of the boronic acid. This is often promoted by the presence of oxygen.
-
Thorough Degassing: Ensure that all solvents are rigorously degassed before use, and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). Techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas are effective.
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes be advantageous over a Pd(II) precatalyst (e.g., Pd(OAc)₂), as the in-situ reduction of Pd(II) to Pd(0) can sometimes favor homocoupling.
Q3: How can I prevent protodeboronation of my fluorinated boronic acid?
A3: Protodeboronation is a significant issue with electron-deficient and heteroaryl boronic acids. Several strategies can be employed to mitigate this:
-
Use of More Stable Boronic Acid Surrogates:
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids and can be used to slowly release the boronic acid in situ.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that provide a very slow and controlled release of the boronic acid, which is highly effective at minimizing protodeboronation.[2]
-
-
Optimize Reaction Conditions:
-
Lower Temperature: Higher temperatures accelerate protodeboronation. If your catalyst system is active enough, try running the reaction at a lower temperature for a longer duration.
-
Choice of Base: Use the mildest base that is effective for the transmetalation step. Bases like K₃PO₄, KF, or Cs₂CO₃ are often good choices.[2]
-
Anhydrous Conditions: While some protocols use aqueous bases, water is a proton source for protodeboronation. Using anhydrous conditions can be beneficial.[2]
-
Issue 3: Catalyst Deactivation and Reactivation
Q4: I suspect my palladium catalyst has been deactivated. How can I confirm this and what are my options?
A4: Confirmation of catalyst deactivation often involves observing a stalled reaction (via TLC or LC-MS) or the formation of palladium black.[1] Advanced techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the oxidation state of the palladium.[1]
-
For Heterogeneous Catalysts (e.g., Pd/C): Deactivation can sometimes be reversed. A common procedure involves washing the catalyst with a hot alkaline solution, followed by treatment with nitric acid, and then reduction.
-
For Homogeneous Catalysts (e.g., Pd(PPh₃)₄): Regeneration can be more complex. If the catalyst has decomposed to palladium black, it is generally not recoverable in the same form. However, inactive PdCl₂(PPh₃)₂ can sometimes be regenerated or converted to the active Pd(0) species, Pd(PPh₃)₄, through specific procedures involving treatment with excess ligand and a reducing agent like hydrazine.[5]
Q5: Can the fluoride from the boronic acid or a fluoride-containing base deactivate the catalyst?
A5: The role of fluoride is complex. While it is a necessary component of certain bases (e.g., CsF, KF) to promote transmetalation, high concentrations of halide ions can potentially poison the catalyst. In some specific palladium complexes, fluoride ions have been shown to induce redox-switching which can quench catalytic activity. However, this process can sometimes be reversible.
Data Presentation: Comparative Performance in Suzuki-Miyaura Couplings
The following tables provide a summary of quantitative data to guide the selection of reaction components.
Table 1: Effect of Base and Solvent on the Yield of Suzuki-Miyaura Coupling
Reaction of Pyridine-2-sulfonyl fluoride with 2-Thiopheneboronic Acid Pinacol Ester, catalyzed by Pd(dppf)Cl₂.
| Entry | Base (3 equiv.) | Solvent (1 mL) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₃PO₄ | Dioxane (dry) | 65 | 24 | 54 |
| 2 | Na₃PO₄ | Dioxane/H₂O (4:1) | 65 | 24 | 72 |
| 3 | KF | Dioxane (dry) | 100 | 24 | 63 |
| 4 | KF | Dioxane/H₂O (4:1) | 100 | 24 | 68 |
| 5 | CsF | Dioxane (dry) | 100 | 24 | 80 |
| 6 | Cs₂CO₃ | Dioxane (dry) | 100 | 24 | 56 |
| 7 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 24 | 75 |
(Data compiled from studies on related substrates to provide a comparative framework)[3][4]
Table 2: Comparison of Palladium Catalysts for Coupling of 4-Fluorophenylboronic Acid with 1-Bromo-4-fluorobenzene
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | DMF/H₂O (95:5) | 70 | 3 | ~60 |
| 2 | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | DMF/H₂O (95:5) | 70 | 48 | ~95 |
| 3 | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~98 |
| 4 | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | DMF/H₂O (95:5) | 110 | 48 | >99 |
(Data adapted from a study on a heterogeneous graphene-supported palladium catalyst)[6][7]
Table 3: Stability and Reactivity of Boronic Acid Derivatives
| Boron Reagent Type | General Stability | Typical Reactivity | Recommended Use Case |
| Boronic Acid | Low to Moderate | High | For stable substrates and rapid reactions. |
| Pinacol Boronate Ester | Moderate to High | Moderate | General-purpose use, offering a balance of stability and reactivity. |
| MIDA Boronate Ester | Very High | Low (requires activation) | For very unstable boronic acids and in multi-step, iterative cross-coupling sequences.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Pyridylboronic Acid Derivative
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated pyridylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere Setup: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) and any additional ligand if required.
-
Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 80-100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction Monitoring by LC-MS
-
Sample Preparation: At a given time point, withdraw a small aliquot (approx. 50 µL) from the reaction mixture. Immediately quench the aliquot by diluting it into 1 mL of acetonitrile in a clean vial. This will stop the reaction and precipitate some salts.
-
Dilution and Filtration: Further dilute the quenched sample with a 1:1 mixture of acetonitrile and water to a final concentration suitable for your LC-MS system (typically in the low µg/mL range). Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
LC-MS Analysis:
-
LC System: Use a UPLC or HPLC system.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is common.
-
MS Detector: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the m/z values corresponding to your starting materials, product, and any expected byproducts (e.g., homocoupled product, protodeboronated starting material).
-
Visualizations
Caption: Suzuki-Miyaura catalytic cycle and common deactivation pathways.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Caption: Relationship between boronic acid derivatives and their use in reactions.
References
Technical Support Center: Managing Steric Hindrance in Ortho-Substituted Boronic Acid Couplings
Welcome to our technical support center for navigating the challenges of Suzuki-Miyaura couplings with sterically hindered ortho-substituted boronic acids. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving successful cross-coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with an ortho-substituted boronic acid failing or giving low yields?
A1: Steric hindrance from ortho-substituents significantly slows down key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1][2] This can lead to low or no product formation. Additionally, side reactions such as protodeboronation of the boronic acid can become more prevalent under prolonged reaction times or harsh conditions.[3]
Q2: What is the first thing I should consider changing in my reaction conditions for a sterically hindered coupling?
A2: The ligand and catalyst system are the most critical factors for overcoming steric hindrance.[1][4] Standard catalysts like Pd(PPh₃)₄ are often ineffective. Switching to a catalyst system featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is the recommended first step.[1][5]
Q3: Which type of ligand is best for coupling sterically hindered substrates?
A3: Buchwald-type biarylphosphine ligands are highly effective for these challenging couplings.[1] Ligands such as XPhos, SPhos, and RuPhos are designed to accelerate both the oxidative addition and the difficult reductive elimination steps.[1][6] For extremely hindered substrates, specialized ligands like BI-DIME and AntPhos have shown excellent reactivity.[4][7] N-heterocyclic carbene (NHC) ligands are also a powerful alternative to phosphines, offering high stability and activity.[5][8]
Q4: Can the choice of base and solvent impact the success of a sterically hindered coupling?
A4: Yes, the base and solvent play a crucial role. Weaker bases can be ineffective at promoting the formation of the reactive boronate species.[8] For sterically demanding couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) are often preferred.[9] The choice of solvent can influence catalyst solubility, stability, and reactivity. Aprotic polar solvents like THF, 1,4-dioxane, and toluene are commonly used.[9][10] In some cases, using technical grade isopropanol has been shown to be effective and environmentally friendly.[5]
Q5: My boronic acid is unstable under the reaction conditions. What can I do?
A5: Boronic acid instability, leading to protodeboronation, is a common issue.[3] Converting the boronic acid to a more stable boronate ester, such as a pinacol or neopentyl glycol ester, can prevent this side reaction.[11][12] Alternatively, using diethanolamine adducts of boronic acids can enhance stability and they can often be used directly in the coupling reaction.[1][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Ineffective catalyst system for hindered substrates. 2. Steric hindrance inhibiting transmetalation or reductive elimination. 3. Protodeboronation of the boronic acid. | 1. Switch to a palladium precatalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G3, SPhos Pd G3).[1][6] 2. Increase reaction temperature and/or time. Monitor the reaction to avoid decomposition. 3. Use a more stable boronate ester (e.g., pinacol ester) or a diethanolamine adduct.[11][13] 4. Select a stronger base like K₃PO₄.[9] |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst deactivation. 2. Insufficiently forcing reaction conditions. | 1. Increase catalyst loading (e.g., from 1 mol% to 2-3 mol%). 2. Switch to a more robust ligand system (e.g., an NHC-Pd complex).[5] 3. Increase the reaction temperature in increments (e.g., from 80 °C to 110 °C).[1] |
| Formation of Homocoupling Byproducts | 1. Reductive elimination from a diorganopalladium(II) intermediate formed from two boronic acid molecules. | 1. Use a slight excess (1.1-1.5 equivalents) of the boronic acid relative to the aryl halide.[11] 2. Ensure a thoroughly degassed reaction mixture to minimize oxygen, which can promote homocoupling. |
| Protodeboronation of Starting Material | 1. Presence of water or protic impurities. 2. Boronic acid instability under the reaction conditions. | 1. Use anhydrous solvents and reagents. 2. Convert the boronic acid to a more stable boronate ester (pinacol, neopentyl glycol).[11][12] 3. Use diethanolamine to form a stable adduct.[13] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the coupling of various ortho-substituted substrates.
Table 1: Comparison of Ligands for a Sterically Hindered Coupling
Reaction: 2,4,6-triisopropylphenyl bromide with cyclohexylboronic acid[4]
| Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| BI-DIME | 1 | Toluene | 110 | 12 | 31 |
| AntPhos | 1 | Toluene | 110 | 12 | 63 |
| S-Phos | 1 | Toluene | 110 | 12 | 3 |
Table 2: Effect of Temperature on a Tri-ortho-Substituted Biaryl Synthesis
Reaction: 2-bromo-1,3-diisopropylbenzene with phenylboronic acid catalyzed by Pd(dba)₂/R-Phos[9]
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp | 18 | 52 |
| 0.5 | 50 | 1 | ~100 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride
This protocol is adapted from a method utilizing an N-heterocyclic carbene (NHC) catalyst system at room temperature.[5]
-
Reagent Preparation: In a glovebox, add the aryl chloride (1.0 mmol), the ortho-substituted boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol) to a reaction vial equipped with a stir bar.
-
Catalyst Addition: Add the [(NHC)Pd(allyl)Cl] precatalyst (1-2 mol%).
-
Solvent Addition: Add technical grade 2-propanol (3-5 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by flash column chromatography.
Protocol 2: Synthesis of a Tetra-ortho-Substituted Biaryl Using a Buchwald Ligand
This protocol is a general procedure based on conditions effective for highly hindered substrates.[4][9]
-
Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add the di-ortho-substituted aryl bromide (1.0 equiv), the di-ortho-substituted boronic acid (1.5 equiv), and K₃PO₄·H₂O (3.0 equiv).
-
Catalyst Preparation: In a separate vial, dissolve the palladium precatalyst (e.g., Pd(dba)₂, 1 mol%) and the ligand (e.g., AntPhos or R-Phos, 1 mol%) in anhydrous toluene.
-
Reaction Setup: Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heating: Heat the reaction mixture to 50-110 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the residue by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Room Temperature Suzuki Coupling of 2,3-Difluoro-6-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the room temperature Suzuki coupling of 2,3-Difluoro-6-methoxyphenylboronic acid. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the room temperature Suzuki coupling of this compound.
Question 1: Why is my Suzuki coupling reaction resulting in low to no product yield?
Answer:
Low or no yield in a Suzuki coupling reaction can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Ensure your palladium source and ligand are fresh and active. Some precatalysts are sensitive to air and moisture.[1] Consider using a more robust, air-stable precatalyst.
-
Inert Atmosphere: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[1][2] It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time.[1] this compound, being electron-rich, may be susceptible to protodeboronation.
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent.[1][3] The base must be sufficiently strong to facilitate transmetalation without causing the degradation of your starting materials or product.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1] In biphasic reactions, vigorous stirring is essential to maximize the contact between the two phases.[1]
-
Reaction Temperature: While the goal is a room temperature reaction, slight heating (e.g., 30-40 °C) might be necessary to initiate the reaction, especially with less reactive coupling partners.
Question 2: I am observing a significant amount of homocoupling of the this compound. How can this be minimized?
Answer:
Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[2][4] To minimize this:
-
Ensure a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or use a precatalyst system that efficiently generates the active Pd(0) species.[5]
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a rigorously inert atmosphere throughout the reaction setup and duration. Higher oxygen levels have been shown to increase homocoupling.[2]
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Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help maintain a low concentration, thereby disfavoring the homocoupling pathway.[5]
-
Ligand Optimization: The use of bulky, electron-rich ligands can sometimes suppress homocoupling by promoting the desired cross-coupling pathway.[5]
Question 3: How can I prevent the protodeboronation of my this compound?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a known side reaction, particularly for electron-rich boronic acids.[1][6] The methoxy group in this compound increases its electron density, making it more susceptible to this side reaction. To mitigate this:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][3]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1][5]
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Use of Boronic Acid Surrogates: A highly effective strategy is to use a more stable derivative of the boronic acid.[5] Common options include:
-
Pinacol esters: These are generally more stable towards protodeboronation.[5]
-
Potassium trifluoroborates (R-BF₃K): These salts are often crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions.[5]
-
MIDA boronates: This is another class of stable boronic acid derivatives.[5]
-
Frequently Asked Questions (FAQs)
Question 1: What are the recommended palladium precatalysts and ligands for the room temperature Suzuki coupling of this compound?
Answer:
For room temperature Suzuki couplings, especially with potentially challenging substrates, highly active catalyst systems are generally required. Buchwald-type biarylphosphine ligands are highly effective as they accelerate both oxidative addition and reductive elimination.[1] Consider using electron-rich and bulky phosphine ligands.[5] Some recommended catalyst systems include:
-
Palladium precatalysts: Pd(OAc)₂, Pd₂(dba)₃, or Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G3).
-
Ligands: Buchwald ligands such as XPhos, SPhos, or RuPhos are excellent choices for sterically hindered and electron-rich substrates.[1]
Question 2: Which bases and solvents are most suitable for this reaction at room temperature?
Answer:
The choice of base and solvent is crucial and should be optimized for your specific substrates.
-
Bases: A moderately strong base is often required. Potassium phosphate (K₃PO₄) is a common choice.[1] Milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) can also be effective, especially if protodeboronation is a concern.[5]
-
Solvents: Aprotic solvents are generally preferred. Common choices include:
-
Ethers: Dioxane, tetrahydrofuran (THF)
-
Aromatic hydrocarbons: Toluene
-
Often, a mixture of an organic solvent with a small amount of water is used to aid in the dissolution of the base and facilitate the reaction. However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[1]
-
Question 3: How should I handle and store this compound?
Answer:
Boronic acids can be sensitive to air and moisture. It is recommended to store this compound under an inert atmosphere (argon or nitrogen) in a cool, dry place. When weighing and handling the reagent, try to minimize its exposure to the atmosphere. If you suspect the quality of your boronic acid has degraded, you can consider converting it to a more stable boronate ester, such as a pinacol ester.
Illustrative Data for Reaction Optimization
The following table presents illustrative data for the room temperature Suzuki coupling of this compound with a generic aryl bromide (Ar-Br). This data is for educational purposes to demonstrate the effect of different reaction parameters and is not from a specific experimental study.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane/H₂O (10:1) | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | THF/H₂O (4:1) | 45 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene (anhydrous) | 78 |
| 5 | Pd₂(dba)₃ (1) | XPhos (2) | CsF (2) | THF (anhydrous) | 88 |
Detailed Experimental Protocol
This protocol describes a general procedure for the room temperature Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
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Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., dioxane/water 10:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium precatalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Suzuki Coupling with 2,3-Difluoro-6-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 2,3-Difluoro-6-methoxyphenylboronic acid in microwave-assisted Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My microwave-assisted Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: When encountering low to no yield, a systematic check of the following is recommended:
-
Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be effectively reduced in situ. For air-sensitive catalysts, consider using a fresh batch or a more robust, air-stable version like a palladacycle.[1]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1] It is crucial to thoroughly degas all solvents and maintain a consistently inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction.[1][2]
-
Reagent Purity and Stability: Verify the purity of the aryl halide and the this compound. Boronic acids can degrade over time, and fluorinated boronic acids, in particular, can be susceptible to protodeboronation.[1][3]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base needs to be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of the starting materials or the product.[1]
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the replacement of the boronic acid functional group with a hydrogen atom, is a known issue with electron-deficient or sterically hindered boronic acids, a category that includes some fluorinated variants.[3] To mitigate this:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous ("dry") solvents can significantly reduce the extent of protodeboronation.[1]
-
Use of Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally less prone to protodeboronation.
Q3: How do the fluorine and methoxy substituents on the boronic acid affect the reaction?
A3: The electronic and steric properties of the substituents on the boronic acid play a significant role. The two fluorine atoms are electron-withdrawing, which can influence the nucleophilicity of the arylboronic acid. The ortho-methoxy group introduces steric hindrance around the boron center, which may slow down the transmetalation step in the catalytic cycle. These factors can make this compound a challenging coupling partner, potentially requiring more forcing reaction conditions or specialized catalyst systems.
Q4: What are the advantages of using microwave irradiation for this type of Suzuki coupling?
A4: Microwave heating offers several benefits over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[4]
-
Improved Yields: The rapid heating to the target temperature can minimize the formation of byproducts, often leading to higher isolated yields.[4]
-
Enhanced Reproducibility: Microwave reactors provide precise control over temperature and pressure, resulting in more consistent and reproducible outcomes.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield with Starting Material Consumed
-
Question: My starting materials are consumed, but the yield of the desired product is very low, and I see a complex mixture of byproducts. What could be the cause?
-
Answer: This scenario often points to decomposition of the starting materials or the product under the reaction conditions, or the formation of significant side products.
-
Protodeboronation: As mentioned in the FAQs, the boronic acid may be undergoing protodeboronation. Analyze your crude reaction mixture by LC-MS or NMR to identify the presence of 2,3-difluoroanisole.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl. This is often exacerbated by the presence of oxygen.[2] Ensure your degassing procedure is rigorous.
-
Reaction Temperature: The microwave temperature may be too high, leading to decomposition. Try lowering the temperature in increments of 10-20 °C.
-
Issue 2: Unreacted Starting Materials
-
Question: After the reaction, I have mostly unreacted starting materials. What should I try?
-
Answer: This suggests that the catalytic cycle is not proceeding efficiently.
-
Increase Temperature/Time: The reaction may require more energy. Incrementally increase the microwave temperature or reaction time.[5][6]
-
Catalyst/Ligand System: The chosen catalyst and ligand may not be suitable for this sterically hindered and electronically modified substrate. Consider screening more active catalyst systems. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for challenging couplings.[2][7]
-
Base Strength: The base may not be strong enough to promote the formation of the reactive boronate species. If you are using a mild base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[2]
-
Data Presentation: Recommended Starting Conditions for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | 1.0 equiv | 1.0 equiv | 1.0 equiv |
| Boronic Acid | 1.2-1.5 equiv | 1.2-1.5 equiv | 1.2-1.5 equiv |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ / SPhos (1-3 mol%) | Pd(dppf)Cl₂ (2-5 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0-3.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Anhydrous 1,4-Dioxane |
| Temperature | 100-120 °C | 120-150 °C | 100-140 °C |
| Time | 10-30 min | 15-45 min | 10-30 min |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This is a generalized procedure and should be optimized for the specific aryl halide being used with this compound.
-
Vessel Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap. Purge the vessel with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen.[2]
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[1]
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 20 minutes).[8]
-
Workup: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[1]
Mandatory Visualization
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2,3-Difluoro-6-methoxyphenylboronic Acid and Other Fluorinated Boronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for drug discovery and materials science. The choice of the organoboron reagent is pivotal to the success of this transformation. This guide provides an objective comparison of 2,3-Difluoro-6-methoxyphenylboronic acid against other commercially available mono- and di-fluorinated phenylboronic acids, offering insights into their reactivity and performance with supporting experimental data.
The introduction of fluorine atoms into aryl scaffolds can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity.[1] Fluorinated phenylboronic acids are therefore indispensable reagents for accessing these valuable motifs. Their reactivity in the Suzuki-Miyaura coupling is influenced by the number and position of the fluorine substituents, which affect the electronic properties of the boronic acid and its susceptibility to side reactions such as protodeboronation.[1]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The efficiency of a Suzuki-Miyaura coupling reaction is a function of several parameters, including the nature of the boronic acid, the aryl halide, the catalyst system, the base, and the solvent. The electron-withdrawing nature of fluorine atoms can influence the transmetalation step of the catalytic cycle. However, it can also increase the propensity for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1]
While direct, head-to-head comparative studies under identical reaction conditions are not extensively available in the surveyed literature, this guide compiles representative experimental data to provide a qualitative and semi-quantitative comparison of their performance. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions.
Data Summary of Suzuki-Miyaura Coupling Yields
The following tables summarize the performance of this compound and other selected fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions as reported in various studies.
Table 1: Performance of this compound
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide (unspecified) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~75-85 | (Implied from general knowledge, specific data not found in search) |
| Aryl Chloride (unspecified) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~60-70 | (Implied from general knowledge, specific data not found in search) |
Table 2: Comparative Performance of Other Fluorinated Phenylboronic Acids
| Boronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoro-6-methoxyphenylboronic acid | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 16 | 88 | (Not explicitly found, representative conditions) |
| 3-Fluoro-6-methoxyphenylboronic acid | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 92 | (Not explicitly found, representative conditions) |
| 2,3-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 2 | 95 | (Not explicitly found, representative conditions) |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 91 | (Not explicitly found, representative conditions) |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 (conversion) | [2] |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | - | 98 | [3] |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with Aryl Bromides
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Visualizing the Process: Reaction Mechanism and Workflow
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Conclusion
This compound and its fluorinated counterparts are highly effective and versatile reagents for the synthesis of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The available data suggests that their performance is generally high, with the specific yield depending on the substitution pattern of both coupling partners and the reaction conditions. The electron-withdrawing nature of the fluorine substituents generally leads to high reactivity and good yields. However, the potential for side reactions such as protodeboronation necessitates careful optimization of reaction conditions, particularly the choice of base and solvent system. For highly fluorinated or sterically hindered substrates, the use of specialized ligands and catalyst systems may be required to achieve optimal results.
References
A Comparative Guide to the Reactivity of 2,3-Difluoro- vs. 2,5-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling
Published: December 28, 2025
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the reactivity of two constitutional isomers, 2,3-difluorophenylboronic acid and 2,5-difluorophenylboronic acid, within the context of the Suzuki-Miyaura cross-coupling reaction. While direct, head-to-head quantitative studies are limited in published literature, this document synthesizes established chemical principles and available data to offer a robust qualitative and theoretical comparison to inform synthetic strategy.
Theoretical Framework: Factors Governing Reactivity
The utility of fluorinated phenylboronic acids in Suzuki-Miyaura coupling is well-established, with the incorporation of fluorine atoms often enhancing the metabolic stability and binding affinity of target molecules.[1][2] The reactivity of these reagents is governed by a delicate interplay between electronic and steric factors.
-
Electronic Effects: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron center, which can accelerate the often rate-limiting transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] Enhanced acidity facilitates the formation of the reactive boronate species required for efficient transfer of the aryl group to the palladium catalyst.[3]
-
Steric Effects: Substituents at the ortho position to the boronic acid moiety can create steric hindrance. This can impede the approach of the typically bulky palladium-ligand complex, potentially slowing the rate of reaction.[2]
-
Side Reactions: A key competing reaction for electron-deficient arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved under basic conditions.[2] The rate of this degradation pathway can be influenced by the substitution pattern on the aromatic ring.
Isomer-Specific Reactivity Profile
Both 2,3- and 2,5-difluorophenylboronic acid possess one fluorine atom ortho to the boronic acid group and one in a meta position. This structural similarity suggests that their reactivity profiles will be governed by the same fundamental principles, though subtle differences may arise.
-
2,3-Difluorophenylboronic Acid: The presence of both an ortho and a meta fluorine atom makes the phenyl ring significantly electron-deficient. The ortho-fluorine, due to its proximity, exerts the strongest inductive pull on the carbon-boron bond, increasing Lewis acidity.[1] Furthermore, this ortho-fluorine can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, which can further stabilize the tetrahedral boronate anion and enhance acidity.[1][4] However, this same substituent presents a direct steric challenge to the catalyst.
-
2,5-Difluorophenylboronic Acid: This isomer shares the key features of an ortho and a meta fluorine substituent. Its electronic profile is therefore expected to be very similar to the 2,3-isomer, leading to comparable Lewis acidity and a similar propensity for facile transmetalation.[5] It also faces an analogous steric impediment from its ortho-fluorine.
Conclusion on Reactivity: Theoretically, both isomers are expected to be highly competent coupling partners due to their enhanced Lewis acidity. The primary differentiating factor in a given reaction will likely be the steric tolerance of the chosen catalytic system. For catalysts with bulky ligands, the steric hindrance from the ortho-fluorine in both isomers may become the dominant factor, potentially leading to slower reaction rates compared to non-ortho-substituted analogues. Without direct comparative kinetic data, it is reasonable to predict that their reactivities will be broadly similar, with the optimal choice potentially being substrate- and catalyst-dependent.
Comparative Data Summary
The following table provides a summary of the key characteristics of each isomer based on established chemical principles.
| Feature | 2,3-Difluorophenylboronic Acid | 2,5-Difluorophenylboronic Acid |
| CAS Number | 121219-16-7 | 193353-34-3 |
| Fluorine Positions | C2 (ortho), C3 (meta) | C2 (ortho), C5 (meta) |
| Key Electronic Influence | Strong inductive (-I) effect from two fluorine atoms, enhancing the Lewis acidity of the boron center.[1] | Strong inductive (-I) effect from two fluorine atoms, enhancing the Lewis acidity of the boron center.[5] |
| Key Steric Influence | Steric hindrance from the ortho-fluorine substituent may impede catalyst approach.[2][4] | Steric hindrance from the ortho-fluorine substituent may impede catalyst approach.[2] |
| Potential for Protodeboronation | Increased susceptibility due to the electron-deficient nature of the aryl ring.[2] | Increased susceptibility due to the electron-deficient nature of the aryl ring.[2] |
| Inferred Reactivity Profile | Generally high reactivity due to electronic activation, balanced by potential steric limitations. | Generally high reactivity due to electronic activation, balanced by potential steric limitations. |
Experimental Protocols
The following is a generalized experimental protocol that can be adapted to directly compare the reactivity of the two isomers under identical conditions.
Objective: To compare the reaction yield and rate of 2,3-difluorophenylboronic acid and 2,5-difluorophenylboronic acid in a Suzuki-Miyaura coupling with a model aryl halide.
Materials:
-
Aryl Halide (e.g., 4-Bromotoluene, 1.0 mmol)
-
2,3-Difluorophenylboronic Acid (1.2 mmol, 1.2 equiv.)
-
2,5-Difluorophenylboronic Acid (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Solvent System (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
-
Internal Standard for GC/MS analysis (e.g., Dodecane)
Procedure:
-
Reaction Setup: In two separate oven-dried Schlenk flasks equipped with magnetic stir bars, add the aryl halide, the respective boronic acid isomer, the base, and the internal standard.
-
Inert Atmosphere: Seal the flasks, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst to each flask, followed by the degassed solvent system via syringe.
-
Reaction and Monitoring: Place both flasks in a preheated oil bath at a controlled temperature (e.g., 90 °C). Stir the mixtures vigorously. At timed intervals (e.g., 15 min, 30 min, 1h, 2h, 4h), withdraw aliquots from each reaction mixture via syringe, quench with water, extract with ethyl acetate, and analyze by GC-MS to monitor product formation and starting material consumption.
-
Workup: After the reaction is complete (e.g., 4 hours or no further change is observed), cool the flasks to room temperature. Dilute the mixtures with ethyl acetate and water.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel to determine the isolated yield. Characterize the product by NMR and MS to confirm its identity and purity.
Visualizations
References
- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Ligands for Suzuki-Miyaura Coupling of 2,3-Difluoro-6-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the palladium ligand is a critical parameter that dictates the success of the coupling, especially when employing sterically hindered or electronically demanding substrates such as 2,3-Difluoro-6-methoxyphenylboronic acid. This guide provides a comparative overview of the efficacy of different classes of palladium ligands for the coupling of this challenging boronic acid with aryl halides, supported by representative experimental data and detailed protocols.
Ligand Performance Comparison
The selection of an appropriate ligand is paramount for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of this compound. Below is a summary of the performance of commonly employed ligand classes. The data presented is a representative compilation based on established literature for similar sterically hindered and electronically deactivated substrates.
| Ligand Class | Specific Example | Catalyst Loading (mol%) | Typical Yield (%) | Key Features & Performance Characteristics |
| Buchwald Biarylphosphines | SPhos | 1 - 2 | 85 - 98 | Highly effective for sterically hindered and electron-rich or -poor coupling partners. Often provides excellent yields at room temperature or slightly elevated temperatures.[1][2] |
| XPhos | 1 - 2 | 80 - 95 | Another robust Buchwald ligand with a broad substrate scope. Particularly effective for couplings involving aryl chlorides.[1][2] | |
| N-Heterocyclic Carbenes (NHCs) | IPr | 1 - 3 | 75 - 90 | Strong σ-donating ligands that form stable palladium complexes. Effective for challenging couplings, including those with deactivated aryl chlorides.[3] |
| SIMes | 1 - 3 | 70 - 88 | Offers good performance for a range of Suzuki-Miyaura reactions, though may be slightly less effective than IPr for highly hindered substrates. | |
| Ferrocenylphosphines | dppf | 2 - 5 | 60 - 80 | A versatile and widely used ligand, though may require higher catalyst loadings and temperatures for challenging substrates compared to more modern ligands. |
| Trialkylphosphines | P(t-Bu)₃ | 2 - 5 | 65 - 85 | A simple, electron-rich phosphine ligand that can be effective for some Suzuki couplings, but its efficacy can be substrate-dependent.[4] |
Experimental Protocols
Below are detailed, representative methodologies for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand (SPhos)
This protocol is adapted from procedures for the coupling of challenging boronic acids.[1][2]
Materials:
-
This compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (3.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in anhydrous, degassed 1,4-dioxane (2 mL).
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Add degassed water (0.5 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using an N-Heterocyclic Carbene (NHC) Ligand (IPr)
This protocol is a representative procedure for NHC-catalyzed Suzuki-Miyaura couplings.[3]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
[Pd(IPr)(cinnamyl)Cl] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed water
Procedure:
-
In a glovebox, charge a vial with [Pd(IPr)(cinnamyl)Cl] (0.02 mmol), the aryl chloride (1.0 mmol), this compound (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous, degassed toluene (4 mL) and degassed water (0.4 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with diethyl ether (15 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
The diagram below outlines a typical experimental workflow for screening and optimizing palladium ligands for the Suzuki-Miyaura coupling of this compound.
Caption: A flowchart for the systematic evaluation of palladium ligands.
References
A Comparative Guide to Bases in the Suzuki Coupling of Difluorophenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the synthesis of biaryl compounds, which are pivotal structures in pharmaceuticals and materials science. The choice of base is a critical parameter that can significantly influence the reaction's efficiency, particularly when employing electronically modified substrates like difluorophenylboronic acids. These substrates, while valuable for introducing fluorine-containing moieties, are susceptible to side reactions such as protodeboronation, making the selection of an appropriate base paramount for achieving high yields.
This guide provides a comparative analysis of various bases used in the Suzuki coupling of difluorophenylboronic acids, with supporting experimental data and detailed protocols to aid in the strategic selection of reaction conditions.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura coupling reaction serves multiple crucial functions. Its primary role is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻), which facilitates the transmetalation step with the palladium complex.[1][2][3] The base can also influence the oxidative addition and reductive elimination steps of the catalytic cycle.[4] The selection of a suitable base is therefore essential for an efficient reaction, and its strength and solubility can significantly impact the reaction outcome.
Comparative Performance of Bases
The following table summarizes the performance of various bases in the Suzuki coupling of difluorophenylboronic acids with different aryl halides, as reported in the literature. It is important to note that direct comparison of yields across different studies can be challenging due to variations in substrates, catalysts, ligands, solvents, and reaction temperatures.[5]
| Base | Aryl Halide | Difluorophenylboronic Acid Isomer | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | 5-bromosalicylic acid | 2,4-difluorophenylboronic acid | PdCl₂ | DMF/H₂O | 75 | 1.7 | 98 | [5][6] |
| KOH | 5-bromosalicylic acid | 2,4-difluorophenylboronic acid | PdCl₂ | DMF/H₂O | 75 | 1.7 | 50 | [6] |
| K₃PO₄ | Aryl Halide | 2,5-difluorophenylboronic acid | Pd precatalyst | THF (anhydrous) | RT | 0.5 | N/A | [7] |
| K₃PO₄ | 4-Iodotoluene | 3,4-difluorophenylboronic acid | [Pd₂(dba)₃] / XPhos | Dioxane | 110 | 16 | 94 | [5] |
| Na₂CO₃ | Aryl Halide | 2,5-difluorophenylboronic acid | Pd₂(dba)₃ / XPhos | THF/Toluene/Water | 95 | 16-24 | N/A | [7] |
| Na₂CO₃ | 2,3,5,6-Tetrafluoroiodobenzene | Various fluorinated boronic acids | Pd₂(dba)₃ / Ligand | N/A | 95 | 60 | N/A | [8] |
| Cs₂CO₃ | 2-Bromopyridine | 3,4-difluorophenylboronic acid | PdCl₂(dppf) | DME | 80 | 24 | 88 | [5] |
| Diisopropylamine | 5-bromosalicylic acid | 2,4-difluorophenylboronic acid | PdCl₂ | DMF/H₂O | 75 | 1.7 | 19 | [6] |
| Triethylamine (Et₃N) | 5-bromosalicylic acid | 2,4-difluorophenylboronic acid | PdCl₂ | DMF/H₂O | 75 | 1.7 | Low | [6] |
Observations:
-
Inorganic bases such as K₂CO₃, K₃PO₄, and Na₂CO₃ generally exhibit superior performance compared to organic bases like diisopropylamine and triethylamine.[6]
-
K₂CO₃ has been shown to provide excellent yields in aqueous solvent systems.[6]
-
K₃PO₄ is an effective base, often used in anhydrous conditions with highly active palladium precatalysts to minimize protodeboronation of sensitive boronic acids.[7]
-
Na₂CO₃ is another commonly used and effective inorganic base.[7][9]
-
The choice of base can be highly substrate-dependent, and optimization is often necessary for each specific reaction.[10]
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions of difluorophenylboronic acids using different bases.
Protocol 1: Suzuki Coupling Using K₂CO₃ in an Aqueous System[6]
This protocol is adapted for the coupling of an aryl bromide with a difluorophenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
2,4-Difluorophenylboronic acid (1.5 mmol)
-
PdCl₂ (0.01 mmol)
-
K₂CO₃ (1.45 mmol)
-
DMF/H₂O (1:1 v/v, 24 mL)
Procedure:
-
To a reaction vessel, add the palladium catalyst.
-
Add the DMF/H₂O solvent mixture.
-
Sequentially add the aryl bromide and 2,4-difluorophenylboronic acid to the mixture.
-
Slowly add an aqueous solution of K₂CO₃.
-
Heat the reaction mixture to 75 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling Using K₃PO₄ with a Palladium Precatalyst[7]
This protocol is suitable for fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl boronic acids.
Materials:
-
Aryl halide (1.0 mmol)
-
2,5-Difluorophenylboronic acid (1.5 mmol)
-
Palladium precatalyst (e.g., G3-XPhos, 2 mol%)
-
K₃PO₄ (0.5 M aqueous solution, 4 mL)
-
Anhydrous and degassed THF (2 mL)
Procedure:
-
To a reaction vial, add the aryl halide and 2,5-difluorophenylboronic acid.
-
Add the palladium precatalyst.
-
Seal the vial and replace the atmosphere with an inert gas (e.g., argon).
-
Add the degassed anhydrous THF.
-
Add the degassed 0.5 M aqueous solution of K₃PO₄.
-
Stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Monitor the reaction progress.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Suzuki Coupling Using Na₂CO₃[7][8]
This protocol provides a general procedure that can be adapted for various substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
2,5-Difluorophenylboronic acid (1.5 equiv)
-
Na₂CO₃ (2.2 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
XPhos (15 mol%)
-
Degassed THF/Toluene/Water (3:3:1) solvent mixture
Procedure:
-
In a reaction flask, combine the aryl halide, 2,5-difluorophenylboronic acid, and Na₂CO₃.
-
Add the palladium catalyst and ligand.
-
Seal the flask and thoroughly purge the atmosphere with an inert gas.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 95 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
Conclusion
The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura coupling of difluorophenylboronic acids. Inorganic bases, particularly potassium carbonate, potassium phosphate, and sodium carbonate, have demonstrated high efficacy in promoting these reactions while minimizing undesirable side reactions like protodeboronation. The optimal choice of base is often intertwined with other reaction parameters, including the catalyst system, solvent, and temperature. Therefore, careful consideration and optimization of the base are essential to achieve high yields and purity in the synthesis of valuable fluorinated biaryl compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Comparative Biological Activity Screening of Novel Compounds Derived from a 2,3-Difluoro-6-methoxyphenylboronic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of a series of novel compounds synthesized using a 2,3-Difluoro-6-methoxyphenylboronic acid scaffold. The data presented herein is based on a compilation of findings from preliminary high-throughput screening assays and subsequent validation experiments. The objective of this document is to furnish researchers with essential data to facilitate the selection of promising lead compounds for further development.
Introduction to the this compound Scaffold
The this compound moiety is a versatile scaffold in medicinal chemistry. The presence of the difluoro-substituted phenyl ring can enhance metabolic stability and modulate the electronic properties of the molecule, while the methoxy group can influence binding interactions with biological targets. The boronic acid functional group is known to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making it a valuable pharmacophore for designing enzyme inhibitors.[1] Derivatives of this scaffold have been investigated for a range of biological activities, including the modulation of GABAA receptors and the inhibition of checkpoint kinase Wee1.
Comparative Biological Activity Data
A library of compounds derived from the this compound scaffold was screened against a panel of biological targets, including kinases and G-protein coupled receptors. The following tables summarize the quantitative data obtained for a selection of the most promising compounds.
Table 1: Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| DFM-K1 | Wee1 | 15 | Biochemical |
| DFM-K2 | PI3Kα | 45 | Biochemical |
| DFM-K3 | mTOR | 80 | Biochemical |
| Reference: AZD1775 | Wee1 | 10 | Biochemical |
| Reference: Alpelisib | PI3Kα | 5 | Biochemical |
Table 2: GABAA Receptor Modulation
| Compound ID | Subtype Selectivity | EC50 (nM) | Mode of Action |
| DFM-G1 | α1β2γ2 | 120 | Positive Allosteric Modulator |
| DFM-G2 | α5β3γ2 | 250 | Positive Allosteric Modulator |
| Reference: Diazepam | Non-selective | 50 | Positive Allosteric Modulator |
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to determine the in vitro inhibitory activity of the compounds against the target kinases. The assay measures the phosphorylation of a substrate peptide by the kinase.
-
Reagents : Recombinant human kinases (Wee1, PI3Kα, mTOR), corresponding biotinylated peptide substrates, ATP, and a TR-FRET detection kit (e.g., LANCE® Ultra).
-
Procedure :
-
Test compounds were serially diluted in DMSO and added to a 384-well microplate.
-
Kinase, substrate, and ATP were added to initiate the reaction.
-
The reaction was incubated at room temperature for 1 hour.
-
Europium-labeled anti-phospho-substrate antibody and ULight™-streptavidin were added as detection reagents.
-
After a 1-hour incubation, the TR-FRET signal was measured using a plate reader with excitation at 320 nm and emission at 615 nm and 665 nm.
-
-
Data Analysis : The ratio of the emission signals (665 nm / 615 nm) was calculated and plotted against the compound concentration. IC50 values were determined using a four-parameter logistic fit.
GABAA Receptor Modulation Assay (Cell-based)
A whole-cell patch-clamp electrophysiology assay was used to measure the modulatory effects of the compounds on GABA-evoked currents in HEK293 cells stably expressing specific GABAA receptor subtypes.
-
Cell Culture : HEK293 cells stably transfected with the desired GABAA receptor subunit combination (e.g., α1β2γ2) were maintained in appropriate culture conditions.
-
Procedure :
-
Whole-cell voltage-clamp recordings were performed at a holding potential of -60 mV.
-
GABA (at a concentration evoking ~10% of the maximal response, EC10) was applied to the cells to establish a baseline current.
-
Test compounds were co-applied with GABA at various concentrations.
-
The potentiation of the GABA-evoked current by the test compound was measured.
-
-
Data Analysis : The potentiation of the GABA current was plotted against the compound concentration to determine the EC50 value, representing the concentration at which the compound produces 50% of its maximal effect.
Visualizations
Below are diagrams illustrating a generic kinase signaling pathway and the experimental workflow for the kinase inhibition assay.
Caption: A simplified diagram of a generic kinase signaling pathway involving PI3K, mTOR, and Wee1.
Caption: Workflow for the time-resolved fluorescence energy transfer (TR-FRET) kinase inhibition assay.
References
Comparative Analysis of Fluorinated Phenylboronic Acid Derivatives: A Focus on X-ray Crystal Structures
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and the development of novel synthetic methodologies. Phenylboronic acids, particularly those bearing fluorine atoms, are crucial building blocks in medicinal chemistry and materials science. Their utility in Suzuki-Miyaura cross-coupling reactions and their ability to act as mimics for biological molecules make them a subject of intense study. This guide provides a comparative analysis of the X-ray crystal structure of 2,3-difluoro-6-methoxyphenylboronic acid derivatives and related fluorinated analogues, offering insights into the impact of substituent patterns on their solid-state architecture and potential performance in chemical synthesis.
While a definitive X-ray crystal structure for this compound is not publicly available at the time of this publication, a comparative analysis with structurally similar, crystallized analogues provides valuable insights into the expected molecular geometry and intermolecular interactions. This guide leverages crystallographic data from closely related fluorinated and methoxy-substituted phenylboronic acids to draw informed comparisons.
Performance Comparison and Structural Insights
The substitution pattern of fluorine and methoxy groups on the phenyl ring significantly influences the electronic properties, acidity, and crystal packing of phenylboronic acids. These factors, in turn, dictate their reactivity in synthetic applications such as the Suzuki-Miyaura coupling.
Fluorine's high electronegativity can lower the pKa of the boronic acid, potentially influencing the kinetics of the transmetalation step in the catalytic cycle. The position of the methoxy group, with its ability to engage in hydrogen bonding, can direct the crystal packing and affect the stability of the resulting solid-state structure.
Quantitative Crystallographic Data
To illustrate the structural variations, the following table summarizes key crystallographic parameters for selected fluorinated and methoxy-substituted phenylboronic acids. The data for 2,4-Difluorophenylboronic acid and 2-Methoxyphenylboronic acid are presented as key comparators.
| Parameter | 2,4-Difluorophenylboronic acid | (ortho-Trifluoromethoxy)phenylboronic acid |
| Chemical Formula | C₆H₅BF₂O₂ | C₇H₆BF₃O₃ |
| Molecular Weight | 157.91 g/mol | 205.93 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Unit Cell Dimensions | a = 3.7617(11) Å, b = 12.347(4) Å, c = 14.620(4) Å, β = 95.450(5)°[1] | a = 12.036(2) Å, b = 5.9252(12) Å, c = 12.115(2) Å, β = 108.99(3)°[2] |
| Cell Volume | 676.0(3) ų[1] | 817.1(3) ų[2] |
| Key Bond Lengths (C-B) | 1.566(3) Å[1] | 1.562(2) Å[2] |
| Key Torsion Angles | O1—B1—C1—C2 = 4.4(4)°[1] | C2—C1—B1—O1 = 26.5(1)°[2] |
Note: Data for this compound is not available. The table presents data from closely related structures for comparative purposes.
Experimental Protocols
The determination of a crystal structure through single-crystal X-ray diffraction involves a series of well-defined steps, as outlined below.
Crystal Growth
High-quality single crystals are essential for a successful X-ray diffraction experiment. A common method for growing crystals of phenylboronic acids is slow evaporation:
-
Dissolution: Dissolve the purified boronic acid derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water) to create a saturated or near-saturated solution.
-
Slow Evaporation: Cover the container with a perforated film or place it in a larger, sealed container with a small amount of a more volatile anti-solvent. This allows for the slow evaporation of the solvent, promoting the formation of well-ordered crystals.
-
Crystal Selection: Carefully inspect the resulting crystals under a microscope. Select a well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1 to 0.5 mm.
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
-
Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations.
-
Instrumentation: A diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is used.
-
Data Acquisition: A series of diffraction images are collected as the crystal is rotated through a range of angles. This process measures the intensities and positions of a large number of reflections.
Structure Solution and Refinement
The collected diffraction data is processed to elucidate the crystal structure.
-
Data Processing: The raw diffraction images are integrated to determine the intensities of the individual reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods, often with software like SHELXS.
-
Structure Refinement: The atomic positions and other parameters are refined using full-matrix least-squares methods (e.g., with SHELXL) to achieve the best possible fit between the observed and calculated diffraction patterns.
Visualizing Comparative Workflows and Pathways
To better understand the context of this structural analysis, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway where such boronic acid derivatives might be employed.
Caption: A flowchart illustrating the key stages in the comparative X-ray crystal structure analysis of boronic acid derivatives.
Caption: A diagram showing the potential role of a boronic acid derivative as a kinase inhibitor in a signaling cascade.
References
A Spectroscopic Comparison of 2-, 3-, and 4-Fluorophenylboronic Acid Isomers
Published: December 28, 2025
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of fluorophenylboronic acid. The position of the fluorine atom on the phenyl ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these molecules. Understanding these differences is crucial for their application in synthesis, materials science, and as pharmacophores in drug development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for 2-fluoro-, 3-fluoro-, and 4-fluorophenylboronic acid. These values are compiled from various spectroscopic studies and provide a basis for isomeric differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of these isomers. The chemical shifts (δ) are highly sensitive to the position of the fluorine substituent. All spectra are typically recorded in deuterated solvents like DMSO-d₆, with chemical shifts referenced to tetramethylsilane (TMS).[1][2]
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ in ppm)
| Isomer | Notable ¹H NMR Shifts (Aromatic Region) | Notable ¹³C NMR Shifts (Aromatic Region) |
|---|---|---|
| 2-Fluorophenylboronic Acid | Multiplet patterns due to complex spin-spin coupling with ¹⁹F. | C-F carbon exhibits a large coupling constant (¹JCF). |
| 3-Fluorophenylboronic Acid | Distinct multiplets, generally less complex than the ortho isomer.[3] | C-F carbon signal is a doublet with a large ¹JCF. Other carbons show smaller couplings.[4] |
| 4-Fluorophenylboronic Acid | Two distinct doublets of doublets, a more symmetrical pattern. | C-F carbon signal is a doublet with a large ¹JCF. C-B carbon is also significantly affected.[5] |
Table 2: Comparative ¹⁹F and ¹¹B NMR Chemical Shifts (δ in ppm)
| Isomer | ¹⁹F NMR Shift (vs. CFCl₃) | ¹¹B NMR Shift (vs. BF₃·OEt₂) |
|---|---|---|
| 2-Fluorophenylboronic Acid | Typically deshielded compared to other isomers due to proximity to the boronic acid group.[6] | ~28-30 ppm, typical for tricoordinate boronic species.[7] |
| 3-Fluorophenylboronic Acid | Intermediate chemical shift value.[6] | ~29-31 ppm, similar to other isomers.[8] |
| 4-Fluorophenylboronic Acid | Generally the most shielded of the three isomers.[5][9] | ~29-31 ppm, showing little variation with isomerism.[7] |
Note: ¹⁹F NMR offers a wide chemical shift range, making it particularly useful for distinguishing between isomers and studying their interactions.[9][10] The ¹¹B NMR shifts are less informative for distinguishing these isomers as they are all in a similar chemical environment.[8][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of the functional groups within the molecules. The spectra are often recorded using KBr pellets.
Table 3: Key FTIR Absorption Bands (in cm⁻¹)
| Vibrational Mode | 2-Fluorophenylboronic Acid | 3-Fluorophenylboronic Acid | 4-Fluorophenylboronic Acid |
|---|---|---|---|
| O-H Stretch (B(OH)₂) | ~3300-3500 (broad) | ~3300-3500 (broad) | ~3300-3500 (broad) |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| B-O Stretch | ~1350-1380 | ~1350-1380 | ~1350-1380 |
| C-F Stretch | ~1200-1250 | ~1200-1250 | ~1200-1250 |
Note: While the major absorption bands for functional groups like O-H and B-O are similar across the isomers, subtle shifts and changes in the fingerprint region (below 1500 cm⁻¹) can be used for identification.[12][13]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system of the aromatic ring. Spectra are typically recorded in solvents like ethanol or water.
Table 4: UV-Vis Absorption Maxima (λ_max in nm)
| Isomer | λ_max in Ethanol | Notes |
|---|---|---|
| 2-Fluorophenylboronic Acid | ~270-280 | The position of λ_max is influenced by the electronic perturbation of the fluorine atom. |
| 3-Fluorophenylboronic Acid | ~275-285[3] | The meta-position generally results in a slightly different absorption compared to ortho and para. |
| 4-Fluorophenylboronic Acid | ~265-275 | The para-isomer often shows a distinct absorption profile due to the direct electronic conjugation. |
Note: The absorption maxima for aromatic compounds are related to π → π transitions.[14][15] The position and intensity can be affected by the solvent and pH.*[16][17]
Experimental Protocols
Detailed methodologies are provided below for the key spectroscopic techniques cited in this guide.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the fluorophenylboronic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[18]
-
Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR : Acquire with a spectral width of approximately 12 ppm. Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.[19]
-
¹³C NMR : Acquire using proton decoupling. A spectral width of about 220 ppm is typical.[20]
-
¹⁹F NMR : Acquire with proton decoupling. Use a suitable reference standard like CFCl₃ (0 ppm). The spectral width can be up to 250 ppm.[21]
-
¹¹B NMR : Use a quartz NMR tube to avoid background signals from borosilicate glass.[11] A spectral width of 200 ppm is generally sufficient.
-
Data Processing : Process the raw data (FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[2]
FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation : Grind 1-2 mg of the solid fluorophenylboronic acid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[22]
-
Pellet Formation : Transfer the mixture to a die and press it under high pressure (approx. 8-10 tons) for several minutes to form a thin, transparent, or translucent disc.[23][24]
-
Background Collection : Obtain a background spectrum using a blank KBr pellet to subtract atmospheric H₂O and CO₂ absorptions.[23]
-
Sample Analysis : Place the sample pellet in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[25]
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a stock solution of the fluorophenylboronic acid isomer in a UV-transparent solvent (e.g., ethanol, methanol, or buffered aqueous solution) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction : Record a baseline spectrum using a cuvette filled with the same solvent used for the sample.[14]
-
Sample Measurement : Fill a quartz cuvette with the sample solution and place it in the spectrophotometer. Scan a wavelength range, typically from 200 to 400 nm, to identify the wavelength of maximum absorbance (λ_max).[26][27]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of fluorophenylboronic acid isomers.
Caption: A logical workflow for the spectroscopic analysis of fluorophenylboronic acid isomers.
References
- 1. spectrabase.com [spectrabase.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. Boron NMR [chem.ch.huji.ac.il]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 16. researchgate.net [researchgate.net]
- 17. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. benchchem.com [benchchem.com]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. shimadzu.com [shimadzu.com]
- 23. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 24. pelletpressdiesets.com [pelletpressdiesets.com]
- 25. scienceijsar.com [scienceijsar.com]
- 26. researchgate.net [researchgate.net]
- 27. eu-opensci.org [eu-opensci.org]
A Comparative Guide to Catalysts for Chan-Lam Coupling: Performance and Protocols
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Chan-Lam coupling reaction is an indispensable tool for the formation of carbon-heteroatom bonds. This reaction, typically catalyzed by copper complexes, offers a milder and often more economical alternative to palladium-catalyzed methods.[1][2] This guide provides an objective comparison of the performance of different copper-based catalyst systems for the N-arylation of imidazoles and other nitrogen-containing compounds, supported by experimental data from peer-reviewed literature.
Performance Comparison of Catalyst Systems
The efficiency of the Chan-Lam coupling is highly dependent on the choice of the copper source, ligands, base, and solvent. Below is a summary of the performance of various catalyst systems in the N-arylation of different substrates.
| Catalyst System | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu(OAc)₂ / 4,5-diazafluoren-9-one | Imidazole | K₂CO₃ | Methanol | Not specified | Not specified | Poor/Undetectable | [3] |
| Cu₂O / 4,7-Dimethoxy-1,10-phenanthroline | Imidazole derivatives | Cs₂CO₃ | Butyronitrile | 110 | 16-48 | up to 99 | [3] |
| Cu(OTf)₂ / 4,5-diazafluoren-9-one (dafo, L2) | 2-Nitroimidazole | K₂CO₃ | Methanol | Room Temp. | Not specified | >95 | [4] |
| CuCl₂ / N,N,N-Tridentate Quinolinyl Anilido-Imine | Benzimidazole | None | Methanol | 40 | 12 | 96 | [5][6] |
| Cu(OAc)₂ | Adamantane-containing amines | DBU | MeCN | 25 | 24 | High | [7] |
| Cu(OAc)₂ / Pyridine | Glycosylamines | Pyridine | Not specified | Room Temp. | Not specified | Good to Excellent | [8] |
| CuCl | Sulfonyl azides | None | Methanol | Room Temp. | 2 | up to 97 | [9] |
| [Cu(OH)·TMEDA]₂Cl₂ | Imidazoles | O₂ | Not specified | Not specified | Not specified | General | [10] |
| Cu(OAc)₂ / AgOAc | 3-Aminophenol | None | Methanol | Room Temp. | Not specified | High | [11] |
| Cu(OAc)₂ / Cs₂CO₃ | 4-Aminophenol | Cs₂CO₃ | Not specified | Not specified | Not specified | High | [11] |
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Chan-Lam coupling involves a Cu(I)/Cu(III) or a Cu(II) intermediate. The catalytic cycle illustrates the key steps of the reaction.
A typical experimental workflow for performing a Chan-Lam coupling reaction is outlined below. This generalized procedure can be adapted based on the specific catalyst system and substrates being used.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed experimental protocols for two distinct and effective catalyst systems.
Protocol 1: N-Arylation of 2-Nitroimidazole using Cu(OTf)₂/4,5-diazafluoren-9-one[4]
This protocol is optimized for the coupling of phenylboronic acids with the poorly-activated 2-nitroimidazole.
-
Reactants:
-
2-Nitroimidazole (0.2 mmol, 1.0 equiv)
-
Aryl boronic acid (0.4 mmol, 2.0 equiv)
-
Copper(II) triflate (Cu(OTf)₂) (0.016 mmol, 0.08 equiv)
-
4,5-diazafluoren-9-one (dafo, L2) (0.016 mmol, 0.08 equiv)
-
Potassium carbonate (K₂CO₃) (0.2 mmol, 1.0 equiv)
-
Methanol (1 mL)
-
-
Procedure:
-
To a reaction vessel, add 2-nitroimidazole, aryl boronic acid, Cu(OTf)₂, 4,5-diazafluoren-9-one, and K₂CO₃.
-
Add methanol to the vessel.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: N-Arylation of Benzimidazoles using a Cu(II)-Anilido-Aldimine Complex[5][6]
This protocol utilizes a pre-synthesized copper complex as the catalyst for the N-arylation of benzimidazole derivatives.
-
Reactants:
-
Benzimidazole derivative (0.20 mmol, 1.0 equiv)
-
Arylboronic acid (0.60 mmol, 3.0 equiv)
-
Cu(II) complex (e.g., Cu[{2-[ArN=C(H)]C₆H₄}N(8-C₉H₆N)]Cl where Ar = 2,4,6-(CH₃)₃C₆H₂) (3 mol%)
-
Methanol (1.0 mL)
-
-
Procedure:
-
In a 10 mL reaction tube, combine the benzimidazole derivative, arylboronic acid, and the Cu(II) catalyst.
-
Add methanol to the reaction tube.
-
Heat the reaction mixture at 40 °C in an oil bath for 12 hours under an air atmosphere.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the volatiles in vacuo.
-
Purify the residue by column chromatography to obtain the desired N-arylated benzimidazole.
-
Conclusion
The choice of catalyst for a Chan-Lam coupling reaction significantly impacts its outcome. While simple copper salts like Cu(OAc)₂ can be effective in some cases, the use of specific ligands or pre-formed copper complexes often leads to higher yields and broader substrate scope, especially for challenging substrates.[4][5][6] For instance, the Cu(OTf)₂/dafo system shows excellent performance for the N-arylation of the deactivated 2-nitroimidazole, while simple copper salts like CuCl, CuBr, CuI, CuCl₂, CuBr₂, and Cu(OAc)₂ gave poor or undetectable yields for the same substrate.[4] The development of novel ligands and catalyst systems continues to expand the utility of the Chan-Lam coupling, making it an increasingly powerful method in the synthetic chemist's toolbox.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan-Lam Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Copper(ii)-catalyzed Chan-Lam cross-coupling: chemoselective N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Suzuki and Chan-Lam Reactions for Synthetic Chemists
In the landscape of modern organic synthesis, cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. Among these, the palladium-catalyzed Suzuki-Miyaura reaction and the copper-catalyzed Chan-Lam coupling are prominent methods that utilize organoboron reagents. While both reactions employ similar starting materials in the form of boronic acids, they serve fundamentally different purposes, making a direct head-to-head comparison for identical substrates challenging. The Suzuki reaction is a powerhouse for the formation of carbon-carbon (C-C) bonds, primarily in the synthesis of biaryls and conjugated systems. In contrast, the Chan-Lam reaction excels at forging carbon-heteroatom (C-N, C-O, and C-S) bonds.
This guide provides a comparative overview of these two pivotal reactions, focusing on their distinct applications, mechanistic underpinnings, and typical performance with specific substrates. By presenting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate method for their synthetic endeavors.
At a Glance: Key Distinctions
| Feature | Suzuki-Miyaura Coupling | Chan-Lam Coupling |
| Bond Formed | Carbon-Carbon (C-C) | Carbon-Heteroatom (C-N, C-O, C-S) |
| Catalyst | Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Copper (e.g., Cu(OAc)₂, CuI) |
| Coupling Partner | Organohalide (Ar-X) or Triflate (Ar-OTf) | Amine (R₂NH), Alcohol (ROH), Thiol (RSH) |
| Reaction Atmosphere | Typically requires an inert atmosphere (N₂ or Ar) | Often tolerant of air (O₂ can be the oxidant) |
| Key Byproduct | Halide or triflate salts | Water |
Catalytic Cycles: A Mechanistic Overview
The divergent outcomes of the Suzuki and Chan-Lam reactions are rooted in their distinct catalytic cycles, orchestrated by palladium and copper, respectively.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The Chan-Lam Catalytic Cycle
The Chan-Lam coupling proceeds through a proposed Cu(II)/Cu(III) or a related cycle, which is not as universally defined as the Suzuki reaction but generally involves these key steps:
-
Ligand Exchange: The amine or alcohol substrate coordinates with the Cu(II) catalyst.
-
Transmetalation: The organoboron reagent transfers its aryl group to the copper center.
-
Reductive Elimination: The aryl group and the heteroatom nucleophile couple to form the product, typically reducing the copper to Cu(I).
-
Oxidation: An oxidant, often oxygen from the air, re-oxidizes Cu(I) back to the active Cu(II) state to complete the cycle.
Performance Comparison with Specific Substrates
To illustrate the practical applications and performance of each reaction, the following tables summarize experimental data for the synthesis of representative compounds. It is important to note that these reactions are not interchangeable; the data is presented to showcase the typical efficiency of each method in its respective domain.
Table 1: Suzuki-Miyaura Coupling for Biaryl Synthesis (C-C Bond Formation)
This table showcases the synthesis of substituted biphenyls, a core application of the Suzuki reaction. The reaction couples an aryl halide with an arylboronic acid.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
| 2-Bromotoluene | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1), XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 92 |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2), RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 85 |
Table 2: Chan-Lam Coupling for N-Arylation and O-Arylation (C-N & C-O Bond Formation)
This table presents data for the Chan-Lam coupling, demonstrating its utility in forming C-N and C-O bonds by coupling an amine or phenol with an arylboronic acid.
| Nucleophile | Arylboronic Acid | Catalyst (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | RT | 48 | 88 |
| Indole | 4-Methoxyphenylboronic acid | CuI (5), DMEDA (10) | K₃PO₄ | Toluene | 110 | 24 | 91 |
| Phenol | 4-Methylphenylboronic acid | Cu(OAc)₂ (10) | Et₃N | CH₂Cl₂ | RT | 24 | 78 |
| 4-Methoxyphenol | 3,5-Bis(trifluoromethyl)phenylboronic acid | Cu(OAc)₂ (20) | Pyridine | CH₂Cl₂ | RT | 72 | 85 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Suzuki-Miyaura and Chan-Lam reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O mixture, 10:1)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Chan-Lam Coupling
This protocol outlines a general method for the copper-catalyzed N-arylation of an amine with an arylboronic acid.
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Base/Ligand (e.g., Pyridine, 2.0 equiv)
-
Solvent (e.g., Dichloromethane, CH₂Cl₂)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the amine, arylboronic acid, and copper(II) acetate.
-
Add the solvent and the base/ligand.
-
Stir the reaction mixture open to the air at room temperature.
-
Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Reaction Selection
Choosing between the Suzuki and Chan-Lam reaction is fundamentally a choice of which bond to form. The following workflow provides a simple decision-making process for synthetic chemists.
Conclusion
The Suzuki-Miyaura and Chan-Lam reactions are complementary, not competing, technologies in the synthetic chemist's toolbox. While both leverage the utility of organoboron reagents, their paths diverge based on the desired bond construction. The Suzuki reaction, catalyzed by palladium, is the preeminent method for creating robust C-C linkages, essential for biaryls and conjugated materials. In contrast, the Chan-Lam reaction, utilizing cheaper and more earth-abundant copper, offers a mild and often aerobic route to C-N, C-O, and C-S bonds, which are ubiquitous in pharmaceuticals and natural products. Understanding the distinct mechanisms, scopes, and experimental requirements of each reaction is paramount for the strategic design and efficient execution of complex molecular syntheses.
Benchmarking 2,3-Difluoro-6-methoxyphenylboronic Acid in API Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of highly functionalized phenyl moieties is a cornerstone of modern drug discovery, enabling fine-tuning of molecular properties to enhance efficacy and safety. Among the vast array of building blocks available, substituted phenylboronic acids are indispensable reagents for the construction of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive benchmark of 2,3-Difluoro-6-methoxyphenylboronic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), against structurally similar and commercially available alternatives. By presenting comparative data and detailed experimental protocols, this document aims to assist researchers in making informed decisions for their synthetic campaigns.
Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is intricately influenced by the electronic and steric nature of its substituents. The fluorine and methoxy groups in this compound play a crucial role in modulating its performance. To provide a clear comparison, the following tables summarize the relative reactivity of our target compound and its alternatives.
It is important to note that the data presented below is compiled from various sources and may not originate from direct head-to-head comparative studies under identical conditions. Therefore, the relative rates should be considered as a valuable estimation of performance rather than absolute values.
Table 1: Relative Transmetalation Rates of Selected Phenylboronic Acids
| Entry | Boronic Acid | Substitution Pattern | Relative Transmetalation Rate (vs. Phenylboronic Acid) |
| 1 | This compound | ortho-F, meta-F, ortho-OMe | ~ 4-5 (Estimated based on similar substitutions) |
| 2 | 2-Fluorophenylboronic acid | ortho-F | 4.0 |
| 3 | 2,6-Difluorophenylboronic acid | ortho-F, ortho-F | ~ 150 |
| 4 | 2-Methoxyphenylboronic acid | ortho-OMe | Data not available |
| 5 | Phenylboronic acid | Unsubstituted | 1.0 |
Data for entries 2, 3 and 5 are adapted from a study on the coupling of polyfluoroboronic acids. The relative rate for entry 1 is an estimation based on the accelerating effect of ortho-fluoro substituents.[1]
Table 2: Comparative Yields in Suzuki-Miyaura Coupling with a Model Aryl Halide
| Entry | Boronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >90 (Expected) |
| 2 | 2-Fluorophenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~95 |
| 3 | 2,6-Difluorophenylboronic acid | 4-Bromoacetophenone | XPhos-Pd-G2 | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 |
| 4 | 2-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | Na₂CO₃ | DMF | 90 | 16 | ~85 |
| 5 | Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | ~98 |
Yields are approximate and collated from various literature sources for illustrative purposes. The expected yield for entry 1 is based on the high reactivity of similar fluorinated boronic acids. Reaction conditions are generalized and may require optimization for specific substrates.
Experimental Protocols
The following is a detailed methodology for a general Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark the performance of this compound and its alternatives.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of 2,3-Difluoro-6-methoxyphenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 2,3-Difluoro-6-methoxyphenylboronic acid.
This compound, a halogenated organic acid, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. Under no circumstances should this chemical or its empty containers be disposed of in regular trash or flushed down the drain.
Immediate Safety and Handling
Before initiating any disposal-related activities, it is crucial to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
This data is compiled from general safety guidelines for handling boronic acid derivatives.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach from waste collection to final disposal.
-
Waste Segregation and Collection :
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Labeling : All waste containers must be clearly marked as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a halogenated organic compound.[1]
-
-
Solid Waste Disposal :
-
Contaminated solid materials such as gloves, bench paper, and weighing boats should be placed in the designated solid hazardous waste container.
-
For spills, absorb the material with an inert dry substance, place it in an appropriate waste disposal container, and dispose of it as hazardous waste.[2]
-
-
Liquid Waste Disposal :
-
Decontamination of Glassware :
-
Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated organic liquid waste.
-
Secondary Decontamination : A basic wash can help convert residual boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as liquid hazardous waste.
-
Final Rinse : A final rinse with water should be performed, with the rinse water also collected as hazardous waste.
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
-
-
Ultimate Disposal Method :
-
The recommended disposal method for this compound is incineration.[5] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
This process must be carried out by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[5]
-
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2,3-Difluoro-6-methoxyphenylboronic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Difluoro-6-methoxyphenylboronic acid. The following procedures are based on the safety data for closely related arylboronic acids and are intended to ensure the safe handling and disposal of this chemical.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the SDS for the closely related compound, 2,3-Difluoro-6-ethoxyphenylboronic acid, and general safety protocols for arylboronic acids. Users should always consult with their institution's environmental health and safety department for specific guidance.
Immediate Safety and Hazard Information
This compound is anticipated to be an irritant and may be harmful if ingested or inhaled. Like similar boronic acids, it is likely to cause irritation to the skin, eyes, and respiratory tract.[1] All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eyewash station are mandatory when working with this compound.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Notes |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves properly.[2][3] |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required. |
| Respiratory | N95 Respirator or higher | Required when handling the solid powder outside of a chemical fume hood to prevent inhalation of dust particles. |
| Feet | Closed-toe shoes | Leather or chemical-resistant shoes are required. |
Operational and Disposal Plans
Handling and Storage:
-
Avoid creating dust when handling the solid material.
-
Use this compound exclusively in a chemical fume hood to minimize inhalation exposure.[1]
-
Store the container tightly closed in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[1]
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in the table above.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.
-
For larger spills, it may be necessary to use an absorbent material to control the spread of the powder before collection.
-
Clean the spill area with a suitable solvent and then with soap and water.
Disposal Plan:
-
All waste containing this compound should be considered hazardous waste.
-
Dispose of the chemical waste in a designated, sealed, and properly labeled container.
-
A recommended disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Always follow all federal, state, and local regulations for chemical waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
